1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZQGHGCKKWNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943828 | |
| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21314-17-0 | |
| Record name | 1,5-Dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21314-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-1-phenyl-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021314170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21314-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors for cancer therapy. This document consolidates available data, presents experimental protocols, and visualizes key concepts to serve as a valuable resource for professionals in drug discovery and development.
Physicochemical Properties
This compound is a stable, solid compound at room temperature. A critical aspect of its chemistry is the existence of tautomerism between the enol form (this compound) and the keto form (1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one). While both forms may exist in equilibrium, the keto form is often the predominant tautomer.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₄O | [1] |
| Molecular Weight | 212.21 g/mol | N/A |
| CAS Number | 21314-17-0 | N/A |
| Melting Point | 304-307 °C | N/A |
| 577–578 K | [1] | |
| Solubility | Data for the parent compound is not readily available in the literature. However, the pyrazolo[3,4-d]pyrimidine class of compounds is generally characterized by low aqueous solubility. Prodrug strategies have been employed for derivatives to enhance their solubility and improve pharmacokinetic profiles. | N/A |
| pKa | Specific experimental pKa data for this compound is not available in the reviewed literature. | N/A |
Synthesis
The synthesis of this compound (in its keto form) is most commonly achieved through the cyclization of a substituted pyrazole precursor.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from the procedure described by Akhmedova et al. (2025).[1]
Materials:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formic acid
-
Ethanol
-
Ice-water bath
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (e.g., 4.2 g, 10.8 mmol) in formic acid (e.g., 10 ml).[1]
-
Heat the reaction mixture to 383–385 K (110-112 °C) and maintain this temperature for 6 hours with stirring.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing an ice-water slurry.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to yield purified 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]
Biological Activity and Applications
The this compound scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its structure is considered a bioisostere of adenine, enabling it to competitively bind to the ATP-binding site of various kinases.[2] Consequently, numerous derivatives have been synthesized and evaluated for their potential as anticancer agents.
While specific IC₅₀ values for the parent this compound are not extensively reported, a vast body of literature demonstrates the potent inhibitory activity of its derivatives against key oncogenic kinases and cancer cell lines.
Key Molecular Targets
Derivatives of this compound have been shown to target several critical signaling pathways involved in cancer progression.
Caption: Targeted signaling pathways of this compound derivatives.
Anticancer Activity of Derivatives
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for selected derivatives of this compound, illustrating the therapeutic potential of this chemical scaffold.
| Derivative | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung Cancer) | 8.21 | [3] |
| HCT-116 (Colon Cancer) | 19.56 | [3] | |
| EGFRʷᵗ | 0.016 | [3] | |
| EGFRᵀ⁷⁹⁰ᴹ | 0.236 | [3] | |
| Compound 16 (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFR | 0.034 | [4] |
| Compound 12b (a pyrazolo[3,4-d]pyrimidine derivative) | MDA-MB-468 (Breast Cancer) | 3.343 | [5] |
| T-47D (Breast Cancer) | 4.792 | [5] | |
| VEGFR-2 | 0.063 | [5] | |
| Compounds 14 & 15 (pyrazolo[3,4-d]pyrimidine derivatives) | MCF-7 (Breast Cancer) | 0.045 & 0.046 | [6] |
| HCT-116 (Colon Cancer) | 0.006 & 0.007 | [6] | |
| HepG-2 (Liver Cancer) | 0.048 & 0.048 | [6] | |
| CDK2/cyclin A2 | 0.057 & 0.119 | [6] |
Experimental Protocols for Biological Assays
The following are representative protocols for assessing the biological activity of this compound and its derivatives.
EGFR/VEGFR Kinase Inhibition Assay (Luminescence-Based)
This generalized protocol is based on commercially available kinase assay kits.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent such as ADP-Glo™. This involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the antiproliferative effects of a compound on the MCF-7 breast cancer cell line.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
References
- 1. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Characteristics of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its fundamental properties, experimental protocols for their determination, and its role as a kinase inhibitor.
Core Physicochemical Data
This compound, a notable member of the pyrazolopyrimidine class, exhibits a unique set of physicochemical properties that are crucial for its handling, formulation, and biological activity. A summary of its key identifiers and characteristics is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-phenyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | [1] |
| Synonyms | This compound, 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [2][3] |
| CAS Number | 21314-17-0 | [2][3] |
| Molecular Formula | C₁₁H₈N₄O | [1] |
| Molecular Weight | 212.21 g/mol | [2][3][4] |
| Melting Point | 304-307 °C (577-580 K) | [2][3] |
| Boiling Point | Not experimentally determined. Predicted values would require computational modeling. | |
| Solubility | Poor aqueous solubility. Soluble in DMSO. | [5][6] |
| pKa | Not experimentally determined. Predicted values would require computational modeling. | |
| logP | Not experimentally determined. Predicted values would require computational modeling. |
Tautomerism: An important characteristic of this molecule is its existence in tautomeric forms. The primary equilibrium is between the hydroxyl (-ol) form (this compound) and the more stable keto (-one) form (1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one). The predominant tautomer can be influenced by the solvent, pH, and temperature. In nonpolar solvents, the keto form is generally favored, while polar protic solvents can shift the equilibrium towards the hydroxyl form.[3]
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. Below are standard experimental protocols relevant to this compound.
Synthesis of this compound
A common synthetic route involves the cyclization of a substituted pyrazole precursor.
Procedure:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is heated in formic acid at reflux (approximately 100-110 °C) for several hours.[7]
-
The reaction mixture is then cooled and poured into ice-water.
-
The resulting precipitate is collected by filtration and dried.
-
Recrystallization from a suitable solvent, such as ethanol, yields the purified 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[7]
Determination of Aqueous Solubility
Given the poor aqueous solubility of pyrazolopyrimidine derivatives, methods to enhance and accurately measure solubility are critical.
Thermodynamic Solubility Protocol:
-
An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared from stock solutions of known concentrations in a suitable organic solvent (like DMSO) is used for quantification.
Determination of pKa
The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and UV-spectrophotometry.
UV-Spectrophotometric Protocol:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.
-
A small aliquot of the stock solution is added to each buffer solution to obtain a constant final concentration.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH.
-
The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value, a measure of lipophilicity, is crucial for predicting pharmacokinetic properties. The shake-flask method is a classical approach.
Shake-Flask Protocol:
-
A solution of this compound is prepared in either n-octanol or water.
-
Equal volumes of the n-octanol and water phases (one of which contains the compound) are combined in a separation funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Biological Activity and Signaling Pathways
This compound and its derivatives are recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer.
Role as a Kinase Inhibitor
The pyrazolo[3,4-d]pyrimidine scaffold is structurally similar to adenine, the core component of ATP. This allows compounds like this compound to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.
Key kinase targets for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration.
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, growth, and differentiation.
EGFR Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cellular responses. Inhibitors like this compound can block this initial phosphorylation step.
Src Signaling Pathway
Src kinases are activated by various upstream signals, including receptor tyrosine kinases and integrins. Activated Src phosphorylates a multitude of downstream targets, influencing pathways such as the STAT3, Ras-MAPK, and FAK pathways, which are involved in cell growth, adhesion, and motility.
This technical guide serves as a foundational resource for professionals engaged in the research and development of pyrazolopyrimidine-based compounds. The provided data and protocols are intended to support further investigation into the therapeutic potential of this compound.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This technical guide provides a detailed overview of the spectroscopic data for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are working with pyrazolopyrimidine-based compounds. This document outlines the available nuclear magnetic resonance (NMR) data, experimental protocols for synthesis and characterization, and the biological context of these molecules, including their role as kinase inhibitors in cancer therapy.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.34 | s | 1H | NH |
| 8.13 | s | 1H | Pyrimidine-H |
| 8.03–8.01 | m | 2H | Phenyl-H |
| 7.54–7.50 | m | 2H | Phenyl-H |
| 7.37–7.33 | m | 1H | Phenyl-H |
| 2.52 | s | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
| Chemical Shift (δ, ppm) | Assignment |
| 157.99 | C=O |
| 152.24 | C |
| 148.88 | C |
| 145.93 | C |
| 138.29 | C |
| 129.11 | CH (Phenyl) |
| 126.62 | CH (Phenyl) |
| 121.36 | CH (Phenyl) |
| 105.74 | C |
| 13.37 | CH₃ |
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis and characterization of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one and its derivatives.
2.1. Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
A common synthetic route to the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one core involves the cyclization of an aminopyrazole precursor.
-
Starting Material: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Procedure:
-
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol) is heated in formic acid (10 ml) at 110-112°C for 6 hours[1].
-
The reaction mixture is then cooled and poured into ice-water[1].
-
The resulting precipitate is collected by filtration and dried[1].
-
Recrystallization from ethanol yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as rod-shaped crystals[1].
-
2.2. NMR Spectroscopic Analysis
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of pyrazolo[3,4-d]pyrimidine derivatives.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds.
-
¹H NMR Spectroscopy:
-
Spectra are typically recorded at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Spectra are recorded using a proton-decoupled pulse sequence.
-
Chemical shifts are reported in ppm relative to the solvent peak.
-
Biological Significance and Signaling Pathways
Derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine are of significant interest in drug discovery due to their structural similarity to the adenine moiety of ATP, making them effective inhibitors of various protein kinases[1]. These compounds have shown potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis[2][3].
One of the primary targets of this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers[2]. Inhibition of EGFR blocks downstream signaling cascades, leading to reduced tumor growth and metastasis.
Below is a diagram illustrating the general mechanism of action for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors.
Caption: EGFR signaling and its inhibition by a this compound derivative.
The experimental workflow for synthesizing and evaluating the biological activity of these compounds typically follows a logical progression from chemical synthesis to biological screening.
Caption: General experimental workflow for the development of pyrazolopyrimidine-based inhibitors.
References
- 1. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Spectroscopic and Signaling Pathway Analysis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the expected data from Infrared (IR) and Mass Spectrometry (MS) analysis, provides comprehensive experimental protocols for these techniques, and visualizes the compound's relevant biological context within key signaling pathways.
Chemical Identity and Tautomerism
This compound is a pyrazolopyrimidine derivative with the molecular formula C₁₁H₈N₄O and a molecular weight of 212.21 g/mol . A critical aspect of its chemistry is the existence of tautomeric forms: the enol form (this compound) and the keto form (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one). The keto form is generally favored, a factor that significantly influences its spectroscopic characteristics.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this specific molecule, this section presents predicted data based on the analysis of structurally similar compounds and computational models.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is crucial for identifying the functional groups present in the molecule. The expected vibrational frequencies are summarized in the table below. The predominance of the keto tautomer will be reflected in a strong carbonyl stretch.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~3000-2800 | Medium-Weak | N-H stretch (in keto form) |
| ~1700 | Strong | C=O stretch (amide in pyrimidinone ring) |
| 1610-1580 | Medium-Strong | C=N and C=C stretching vibrations (aromatic and heterocyclic rings) |
| 1500-1400 | Medium | Aromatic C=C stretching vibrations |
| 770-730 and 700-680 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the following key peaks are anticipated in an electron ionization (EI) mass spectrum.
| m/z | Predicted Relative Intensity | Assignment |
| 212 | High | [M]⁺, Molecular ion |
| 184 | Medium | [M - CO]⁺, Loss of carbon monoxide from the pyrimidinone ring |
| 105 | Medium | [C₆H₅N₂]⁺, Fragmentation of the pyrazole ring |
| 77 | High | [C₆H₅]⁺, Phenyl cation |
Experimental Protocols
The following are detailed methodologies for obtaining IR and MS spectra of solid organic compounds like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.
Method 1: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Method 2: Potassium Bromide (KBr) Pellet
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of a blank KBr pellet. Then, acquire the spectrum of the sample pellet.
-
Data Processing: The instrument software will process the data to provide the final spectrum.
Direct Infusion Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Set up the mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Calibrate the instrument using a standard calibrant solution.
-
Data Acquisition:
-
Load the sample solution into a syringe and place it in a syringe pump.
-
Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 212) as the precursor ion and fragmenting it to obtain a product ion spectrum.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Biological Context: Signaling Pathway Inhibition
Derivatives of this compound are recognized for their potential as kinase inhibitors, particularly targeting pathways involved in cancer cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the initial characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Simplified EGFR Signaling Pathway
This diagram illustrates the EGFR signaling cascade, a key target for many pyrazolopyrimidine-based kinase inhibitors. These inhibitors typically compete with ATP at the kinase domain of the receptor, thereby blocking downstream signaling.
The Ascendancy of the Pyrazolo[3,4-d]pyrimidine Core: A Technical Guide to the Bioisosteric Replacement of Adenine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of drug design, the principle of bioisosterism stands as a cornerstone of medicinal chemistry. This strategy involves the substitution of a specific moiety within a biologically active molecule with another group that possesses similar physical and chemical properties, with the goal of enhancing the compound's pharmacological profile. One of the most successful and widely employed bioisosteric replacements is the substitution of the ubiquitous adenine scaffold with the pyrazolo[3,4-d]pyrimidine core.
Adenine, a fundamental component of adenosine triphosphate (ATP), is the universal energy currency of the cell and a critical building block of nucleic acids. Its purine structure is recognized by a vast number of enzymes, making it a frequent starting point for the design of enzyme inhibitors. However, the inherent properties of adenine can also present challenges in drug development, including issues with selectivity, metabolic stability, and patentability.
The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" and a highly effective bioisostere of adenine.[1][2] Its structural and electronic resemblance allows it to mimic the hydrogen bonding interactions of adenine within the ATP-binding sites of many enzymes, particularly kinases.[2][3] This guide provides an in-depth technical overview of the bioisosteric replacement of adenine with the pyrazolo[3,4-d]pyrimidine core, summarizing key quantitative data, detailing experimental protocols, and visualizing critical concepts to empower researchers in the development of next-generation therapeutics.
The Pyrazolo[3,4-d]pyrimidine Core: A Superior Mimic
The success of the pyrazolo[3,4-d]pyrimidine scaffold lies in its remarkable ability to function as a bioisostere of the natural purine ring of adenine.[4][5] This fused heterocyclic system retains the key hydrogen bonding features necessary for recognition by the hinge region of kinase active sites, a critical interaction for ATP-competitive inhibitors.[2][6]
Advantages of the Bioisosteric Replacement:
-
Enhanced Potency and Selectivity: Strategic modifications to the pyrazolo[3,4-d]pyrimidine core can lead to inhibitors with significantly improved potency and selectivity for the target enzyme over other related enzymes.[2][7]
-
Modulation of Physicochemical Properties: The pyrazolo[3,4-d]pyrimidine scaffold offers greater flexibility for chemical modification, allowing for the fine-tuning of crucial drug-like properties such as solubility and metabolic stability.[8]
-
Novel Intellectual Property: The unique chemical structure of pyrazolo[3,4-d]pyrimidine derivatives provides a clear path for securing novel intellectual property, a critical aspect of drug development.
-
Overcoming Drug Resistance: In some instances, inhibitors based on this scaffold have demonstrated efficacy against mutant forms of enzymes that have developed resistance to first-generation drugs.[9]
Applications in Kinase Inhibition: A Wealth of Targets
The pyrazolo[3,4-d]pyrimidine core has been extensively utilized in the development of inhibitors for a wide range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][10]
Src Family Kinase (SFK) Inhibitors
The first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors to be identified were PP1 and PP2, which targeted the Src family of non-receptor tyrosine kinases.[2][7] More recently, compounds like SI306 have shown promise as potent Src inhibitors for the treatment of glioblastoma multiforme.[11]
| Compound | Target Kinase | IC50 (µM) | Cell Line(s) | Reference |
| SI306 | Src | Low µM range | GBM patient-derived | [11] |
Bruton's Tyrosine Kinase (BTK) Inhibitors
Perhaps the most prominent example of a pyrazolo[3,4-d]pyrimidine-based drug is Ibrutinib (Imbruvica®) , a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1][12] Its success has spurred the development of other BTK inhibitors based on the same scaffold, with modifications aimed at improving physicochemical properties and potency.[2]
| Compound | Target Kinase | IC50 (nM) | Note | Reference |
| Ibrutinib | BTK | - | Approved by FDA | [1] |
| Compound 11 | BTK | 7.95 | Better physicochemical profile than Ibrutinib | [2] |
Epidermal Growth Factor Receptor (EGFR) and ErbB2 Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a common structural motif in potent dual inhibitors of EGFR and ErbB2, two key receptor tyrosine kinases implicated in the growth and proliferation of various solid tumors.[5]
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 7d | - | 1.74 | OVCAR-4 | [5] |
| Compound 7d | - | 5.53 | ACHN | [5] |
| Compound 7d | - | 4.44 | NCI-H460 | [5] |
| Compound 12b | EGFRWT | 0.016 | - | [9] |
| Compound 12b | EGFRT790M | 0.236 | - | [9] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Pyrazolo[3,4-d]pyrimidines have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle and are attractive targets for cancer therapy.[4]
| Compound | Target Kinase | IC50 (µM) | Note | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 | - | [4] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | - | [4] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | - | [4] |
Breast Tumor Kinase (BRK/PTK6) Inhibitors
Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective and potent inhibitors of BRK/PTK6, a non-receptor tyrosine kinase implicated in the progression of triple-negative breast cancer.[8]
| Compound | Target Kinase | IC50 (nM) | Note | Reference |
| Compound 51 | BRK | 3.37 ± 2.19 | Nanomolar potency and kinase selectivity | [8] |
Experimental Protocols
General Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine Core
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through various synthetic routes. A common and versatile approach involves the condensation of a substituted aminopyrazole with a suitable cyclizing agent. The following is a representative, generalized protocol.
Step 1: Synthesis of a Substituted 5-Aminopyrazole-4-carbonitrile
-
To a solution of a substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethoxymethylenemalononitrile (1.05 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 5-aminopyrazole-4-carbonitrile derivative.
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
-
In a sealed vessel, dissolve the 5-aminopyrazole-4-carbonitrile (1.0 eq) in an excess of formamide.
-
Heat the mixture to 150-180 °C for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core.
Note: This is a generalized procedure. Specific reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for different starting materials and desired final products.
Representative In Vitro Kinase Inhibition Assay Protocol
The following protocol outlines a typical luminescence-based in vitro kinase assay to determine the IC50 value of a test compound.
Materials:
-
Kinase enzyme (e.g., EGFR, Src, CDK2)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of a generic kinase signaling pathway.
Caption: A typical workflow for the discovery of pyrazolo[3,4-d]pyrimidine-based inhibitors.
Caption: Bioisosteric mimicry of adenine by the pyrazolo[3,4-d]pyrimidine core.
Conclusion
The bioisosteric replacement of adenine with the pyrazolo[3,4-d]pyrimidine core represents a powerful and validated strategy in modern drug discovery. This versatile scaffold has proven to be a highly effective mimic of the natural purine, enabling the development of potent and selective inhibitors for a multitude of clinically relevant targets, particularly protein kinases. The success of drugs like Ibrutinib underscores the immense therapeutic potential of this chemical class. As our understanding of disease biology continues to grow, the pyrazolo[3,4-d]pyrimidine core is poised to remain a central and indispensable tool in the armamentarium of medicinal chemists, paving the way for the discovery of innovative medicines to address unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
Mechanism of Action Studies for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a Kinase Inhibitor: A Technical Guide
Affiliation: Google Research
Abstract
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a compound structurally analogous to the purine base adenine, belongs to the pyrazolopyrimidine class of molecules, a scaffold recognized for its potential in developing kinase inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of this compound, which is also widely known as Allopurinol. While Allopurinol is a well-established inhibitor of xanthine oxidase, this document explores its effects on kinase signaling pathways. The primary focus is on its indirect modulation of key cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, rather than direct ATP-competitive kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual diagrams to facilitate further investigation into the nuanced cellular effects of this compound.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry for the development of kinase inhibitors.[1] Its structural similarity to adenine allows it to function as a bioisostere, mimicking the binding of ATP in the hinge region of kinase active sites.[1][2] This has led to the successful development of numerous potent kinase inhibitors for various therapeutic areas, particularly oncology.[1][2]
This compound (Allopurinol) is a well-known drug primarily used for its inhibitory action on xanthine oxidase, an enzyme crucial for purine metabolism.[3] However, emerging evidence suggests that Allopurinol also exerts effects on intracellular signaling pathways that are regulated by kinases.[1][2][3] This guide delves into the current understanding of how Allopurinol modulates these pathways, focusing on its indirect mechanism of action.
Core Mechanism of Action: Indirect Modulation of Kinase Signaling
Current research indicates that this compound does not function as a direct, potent inhibitor of a wide range of protein kinases in an ATP-competitive manner. Instead, its influence on kinase-regulated pathways appears to be a downstream consequence of its primary activity as a xanthine oxidase inhibitor.
The proposed mechanism involves the modulation of intracellular reactive oxygen species (ROS) levels. Xanthine oxidase is a significant source of cellular ROS. By inhibiting this enzyme, Allopurinol can alter the cellular redox state, which in turn can impact the activity of redox-sensitive signaling proteins, including various kinases in the MAPK pathway.[3]
Studies have shown that Allopurinol can induce the phosphorylation of key kinases in the MAPK pathway, such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1] This effect was shown to be reversible by co-treatment with specific MAPK inhibitors, suggesting that Allopurinol's impact lies upstream of the core MAPK cascade.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed indirect mechanism of action of this compound on the MAPK signaling pathway.
Caption: Proposed indirect mechanism of this compound on the MAPK pathway.
Quantitative Data
As the primary mechanism of this compound is not direct kinase inhibition, extensive data on its IC50 values against a panel of kinases is not available. The most relevant quantitative data pertains to its well-established role as a xanthine oxidase inhibitor.
| Compound | Target | IC50 (µM) | Assay Conditions |
| This compound (Allopurinol) | Xanthine Oxidase | ~0.84 | In vitro enzyme activity assay with bovine xanthine oxidase. |
Experimental Protocols
To investigate the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following sections provide detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a representative example to determine if the compound directly inhibits a specific kinase of interest.
Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. Low luminescence indicates high kinase activity (ATP consumption), while high luminescence suggests inhibition.
Materials:
-
Kinase of interest (e.g., recombinant human Src or EGFR)
-
Peptide substrate specific for the kinase
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ATP solution
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2 µL of the kinase diluted in assay buffer to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of the ATP detection reagent to stop the reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the kinase detection reagent.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Western Blot for Phospho-Kinase Detection
Principle: This assay is used to detect the phosphorylation state of specific kinases (e.g., ERK, JNK) in cells treated with the compound, providing evidence of pathway modulation.
Materials:
-
Cell line of interest (e.g., HL-60)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is used to verify direct binding of a compound to a target protein in a cellular environment. Ligand binding increases the thermal stability of the target protein.
Materials:
-
Cultured cells
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Western blot materials (as in 4.2)
Procedure:
-
Cell Treatment: Treat cells with the compound or vehicle control for 1-2 hours.
-
Heat Treatment:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat aliquots at a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound (Allopurinol) represents an interesting case study in the broader context of pyrazolopyrimidine-based kinase inhibitors. While it shares the "privileged" scaffold, its primary mechanism of action is the inhibition of xanthine oxidase. Its effects on kinase signaling pathways, particularly the MAPK cascade, appear to be indirect, likely mediated by the modulation of cellular ROS levels. Further research using the detailed protocols provided in this guide will be essential to fully elucidate the complex interplay between xanthine oxidase inhibition, redox signaling, and kinase pathway modulation by this compound. These investigations will contribute to a more comprehensive understanding of the off-target effects of established drugs and may open new avenues for therapeutic applications.
References
- 1. Allopurinol induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Xanthine Oxidase by Allopurinol Prevents Skeletal Muscle Atrophy: Role of p38 MAPKinase and E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Investigating Novel Therapeutic Targets for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives, a class of compounds showing significant promise in oncology and other therapeutic areas. As structural analogs of purines, these pyrazolopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways.[1][2] This document outlines the key molecular targets, summarizes inhibitory activities, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Core Molecular Scaffold and Mechanism of Action
The this compound core structure serves as a versatile scaffold for the development of kinase inhibitors.[1] Its structural similarity to adenine allows these compounds to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.[1][3] This inhibition disrupts downstream signaling pathways that are often dysregulated in diseases like cancer, leading to reduced cell proliferation, migration, and survival.
Identified and Potential Therapeutic Targets
Research has identified several key protein kinase families as primary targets for this compound derivatives. These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[4] Many pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.[5][6][7][8][9][10]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, and invasion.[11] Several pyrazolo[3,4-d]pyrimidine compounds have demonstrated potent inhibitory activity against Src.[12][13][14]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that are essential for cell cycle regulation.[4][15][16] Inhibition of CDKs by pyrazolo[3,4-d]pyrimidine derivatives can lead to cell cycle arrest and apoptosis.[1][2][17]
Quantitative Data on Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various this compound derivatives and related pyrazolopyrimidines against key kinase targets.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR
| Compound ID | Target | IC50 (µM) | Cell Line (for cellular activity) | Cellular IC50 (µM) | Reference |
| Compound 12b | EGFR (wild type) | 0.016 | A549, HCT-116 | 8.21, 19.56 | [8][18] |
| Compound 12b | EGFR (T790M mutant) | 0.236 | - | - | [18] |
| Compound 8 | EGFR (wild type) | 0.026 | A549, HCT-116 | 16.75, 24.16 | [18] |
| Compound 10 | EGFR (wild type) | 0.021 | A549, HCT-116 | 15.68, 18.78 | [18] |
| Compound 12a | EGFR (wild type) | 0.019 | A549, HCT-116 | 13.72, 23.33 | [18] |
| Compound 16 | EGFR | 0.034 | MDA-MB-468 | - | [5] |
| Compound 4 | EGFR | 0.054 | - | - | [5] |
| Compound 15 | EGFR | 0.135 | - | - | [5] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Family Kinases
| Compound ID | Target | IC50 (nM) | Reference |
| 11a | SRC | < 0.5 | [12] |
| PP1 | SFKs | - | [14] |
| PP2 | SFKs | - | [14] |
| Compound 10 | c-Src | 60,400 | [3] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine and Related Derivatives against CDKs
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [19] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [19] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [19] |
| 6s | CDK2 | 0.45 | [2] |
| 11g | CDK2 | 0.22 | [2] |
| LGR6768 | CDK7 | nanomolar range | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action and for designing further studies.
Caption: EGFR Signaling Pathway and Inhibition by Pyrazolopyrimidine Derivatives.
Caption: Simplified Src Signaling Pathway and Point of Inhibition.
Caption: CDK Regulation of the Cell Cycle and Inhibition by Pyrazolopyrimidines.
Caption: General Experimental Workflow for Target Validation.
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route involves the cyclization of an appropriately substituted aminopyrazole precursor. For instance, heating 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid can yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[21] Further derivatization can be achieved through various reactions, such as chlorination followed by nucleophilic substitution to introduce different moieties at the 4-position.[7]
General Procedure for Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in formic acid (excess) is heated at reflux for several hours.
-
The reaction mixture is cooled and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity and vice versa.
Materials:
-
Kinase of interest (e.g., EGFR, Src, CDK2)
-
Kinase substrate (specific peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds (this compound derivatives)
-
Luminescence-based ATP detection reagent
-
384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Initiate the reaction by adding the master mix to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1][2][12][13][22]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Target Engagement Assay (Western Blot for Phospho-protein)
This technique is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement and inhibition within the cell.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5][14]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the test compounds on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Culture plates
-
Pipette tip or a specialized wound healing insert
-
Microscope with imaging capabilities
Protocol:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or a cell-free gap in the monolayer using a pipette tip.[20]
-
Wash the cells to remove any detached cells and add fresh medium containing the test compound at various concentrations.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Compare the migration rate of treated cells to that of untreated cells.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to act as ATP-competitive inhibitors of key protein kinases such as EGFR, Src, and CDKs provides a strong rationale for their continued investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to identify and validate new therapeutic targets for this versatile chemical scaffold. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index and on exploring their efficacy in in vivo models of disease. The use of advanced techniques such as chemical proteomics and kinome-wide profiling will be instrumental in elucidating the full spectrum of their molecular targets and mechanisms of action.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. inits.at [inits.at]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Wound healing assay - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
Probing the Anticancer Potential of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This technical guide provides a comprehensive overview of the anticancer activity screening of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Data Presentation: Anticancer Activity of this compound Analogs
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various this compound analogs against a panel of human cancer cell lines.
Table 1: Anticancer Activity of 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 (Human Breast Adenocarcinoma) [1]
| Compound | Substitution at Position 5 | IC50 (µM) |
| 4 | 5-hydroxy-3,6-dimethyl | 49 |
| 7 | anilino | 14 |
| 8b | 4-hydroxyphenyl | 25 |
| 9 | 5-amino | 84 |
| 10d | 5-(4-methoxybenzylideneamino) | 12 |
| 10e | 5-(4-nitrobenzylideneamino) | 11 |
Table 2: In Vitro Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [2]
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 1a | 2.24 | 42.3 | - | - |
| 1d | - | 1.74 | - | - |
| Doxorubicin | 9.20 | - | - | - |
Table 3: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines [3][4]
| Compound | Hela (Cervical) IC50 (µM) | HT1080 (Fibrosarcoma) IC50 (µM) | Caco-2 (Colorectal) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 5 | High Activity | High Activity | High Activity | High Activity |
| 7 | 68.75 | 73.08 | 43.75 | 17.50 |
Table 4: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Hydrazone Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| VIIa | 57 different cell lines | 0.326 - 4.31 |
Table 5: PIM-1 Inhibitory Activity and Anticancer Activity of Pyrazolopyrimidine Derivatives [6]
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PIM-1 IC50 (µM) |
| 5h | 1.51 | - | 0.60 |
| 6c | - | 7.68 | 0.67 |
| 5c | - | - | 1.26 |
| 5g | - | - | 0.95 |
| 6a | - | - | 1.82 |
Table 6: EGFR Tyrosine Kinase Inhibitory Activity and Anticancer Activity of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives [7]
| Compound | MCF-7 (Breast) | A-549 (Lung) | EGFR-TK Inhibition (%) |
| 5a | Active | Active | 41-91 |
| 5b | Active | Active | 41-91 |
| 6b | Active | Active | 91 |
| 6e | Active | Active | 41-91 |
| 9e | Active | Active | 41-91 |
| 9f | Active | Active | 41-91 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the screening of this compound analogs are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic.
Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, PIM-1)
Enzyme-linked immunosorbent assays (ELISAs) or other kinase activity assays are used to determine the inhibitory effect of the compounds on specific kinases.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
-
Procedure: The kinase, substrate, ATP, and various concentrations of the test compound are incubated together in a reaction buffer.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anticancer activity screening of this compound analogs.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Evaluation of Pyrazolo[3,4-d]pyrimidine Analogs in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a growing global health challenge with limited therapeutic options. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and dysregulated kinase signaling, necessitates the exploration of novel chemical scaffolds with multi-target potential. Pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds, have emerged as a promising scaffold in drug discovery due to their structural similarity to purines, allowing them to interact with a wide range of biological targets, including kinases and other enzymes. While extensively studied in oncology, recent research has highlighted their potential neuroprotective and anti-inflammatory properties, making them attractive candidates for the development of therapeutics for neurodegenerative diseases.
This technical guide provides a comprehensive overview of the biological evaluation of pyrazolo[3,4-d]pyrimidine analogs in various neurodegenerative disease models. It summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy in Neurodegenerative Disease Models
The following tables summarize the quantitative data from studies evaluating the neuroprotective and anti-inflammatory effects of lead pyrazolo[3,4-d]pyrimidine analogs.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Pyrazolo[3,4-d]pyrimidine Analogs in Parkinson's Disease Models
| Compound | Assay | Cell Line | Treatment | Concentration | Outcome | Reference |
| KKC080096 | HO-1 Induction | BV-2 Microglia | KKC080096 | 10 µM | Significant increase in HO-1 protein expression | [1] |
| Nitric Oxide (NO) Production | LPS-stimulated BV-2 | KKC080096 | 10 µM | ~50% inhibition of NO production | [1] | |
| IL-1β Production | LPS-stimulated BV-2 | KKC080096 | 10 µM | Significant reduction in IL-1β levels | [1] | |
| Nrf2 Activation | BV-2 Microglia | KKC080096 | 10 µM | Increased nuclear translocation of Nrf2 | [1] | |
| AMPK Phosphorylation | BV-2 Microglia | KKC080096 | 10 µM | Increased phosphorylation of AMPK | [1] | |
| KKC080106 | Nrf2 Activation | CATH.a Neuronal Cells | KKC080106 | 10 µM | Increased Nrf2 protein levels | [2] |
| Keap1 Binding | In vitro | KKC080106 | N/A | Binds to Keap1, disrupting Keap1-Nrf2 interaction | [2] | |
| Pro-inflammatory Cytokine Suppression | LPS-stimulated BV-2 | KKC080106 | 10 µM | Significant reduction of TNF-α and IL-1β | [2] |
Table 2: In Vivo Neuroprotective Effects of Pyrazolo[3,4-d]pyrimidine Analogs in a Parkinson's Disease Mouse Model
| Compound | Animal Model | Dosing Regimen | Behavioral Test | Outcome | Histological Finding | Reference |
| KKC080096 | MPTP-induced Parkinson's Disease (mice) | 20 mg/kg, p.o. | Rotarod Test | Significant improvement in motor performance | Protection of dopaminergic neurons in the substantia nigra; reduced microglial activation | [1] |
| KKC080106 | MPTP-induced Parkinson's Disease (mice) | 20 mg/kg, p.o. | Pole Test | Significant improvement in motor coordination | Protection of dopaminergic neurons in the substantia nigra; reduced microglial activation | [2] |
Table 3: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs with Relevance to Neurodegenerative Diseases
| Compound Class | Target Kinase | IC50 | Therapeutic Relevance | Reference |
| Pyrazolo[3,4-d]pyrimidines | GSK-3β | 0.17 - 1.01 µM | Alzheimer's Disease (Tau hyperphosphorylation) | [1][2] |
| Pyrazolo[3,4-d]pyrimidines | CDK5 | Sub-micromolar | Alzheimer's Disease (Tau hyperphosphorylation, neuronal death) | [3][4] |
| 1H-pyrazolo[3,4-d]pyrimidine | DYRK1A | 2.99 µM | Alzheimer's Disease (Tau phosphorylation) | [5] |
| Pyrazolo[3,4-d]pyrimidine | LRRK2 | Not specified | Parkinson's Disease (familial and idiopathic) | [6][7] |
| 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) | c-Abl | Not specified | Alzheimer's Disease (Tau tyrosine phosphorylation) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolo[3,4-d]pyrimidine analogs.
LPS-Induced Neuroinflammation in BV-2 Microglial Cells
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the pyrazolo[3,4-d]pyrimidine analog for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite.
-
Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p38, p38, etc.). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.
-
MPTP Administration: Mice receive intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (20-30 mg/kg) once daily for 5 consecutive days. Control animals receive saline injections.
-
Compound Administration: The pyrazolo[3,4-d]pyrimidine analog is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 20 mg/kg) starting on the same day as the first MPTP injection and continuing for a defined period (e.g., 10 days).
-
Behavioral Testing:
-
Rotarod Test: Motor coordination and balance are assessed by placing mice on a rotating rod with increasing speed and recording the latency to fall.
-
Pole Test: Bradykinesia is evaluated by measuring the time it takes for a mouse to turn and descend a vertical pole.
-
-
Immunohistochemistry: After the treatment period, mice are euthanized, and brains are collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum. Microglial activation is assessed by staining for Iba1.
-
Neurochemical Analysis (HPLC): Levels of dopamine and its metabolites in the striatum are quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.
In Vitro Kinase Inhibition Assay
-
Kinase Source: Recombinant human kinases (e.g., GSK-3β, CDK5, DYRK1A) are used.
-
Assay Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
-
Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the pyrazolo[3,4-d]pyrimidine analog in a microplate. After a set incubation period, a detection reagent is added, and the signal is measured.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The neuroprotective and anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine analogs are often mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Nrf2-Keap1 signaling pathway activation by pyrazolo[3,4-d]pyrimidine analogs.
Caption: AMPK/HO-1 signaling pathway in neuroprotection by pyrazolo[3,4-d]pyrimidines.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of pyrazolo[3,4-d]pyrimidine analogs in neurodegenerative disease models.
Caption: Preclinical workflow for pyrazolo[3,4-d]pyrimidine analogs in neurodegeneration.
Discussion and Future Directions
The evidence presented in this guide strongly suggests that the pyrazolo[3,4-d]pyrimidine scaffold is a valuable starting point for the development of novel therapeutics for neurodegenerative diseases. The demonstrated efficacy of analogs like KKC080096 and KKC080106 in Parkinson's disease models, through the activation of the Nrf2 and AMPK/HO-1 pathways, highlights their potential to combat oxidative stress and neuroinflammation, key pathological features of many neurodegenerative disorders.
The kinase inhibitory profile of other pyrazolo[3,4-d]pyrimidine analogs against targets such as GSK-3β, CDK5, and DYRK1A provides a compelling rationale for their evaluation in Alzheimer's disease, where these kinases are known to contribute to tau hyperphosphorylation and neurofibrillary tangle formation. However, dedicated studies evaluating these compounds in relevant Alzheimer's disease models are needed to confirm their therapeutic potential.
For Huntington's disease, the link is currently less direct. Future research should explore the effects of pyrazolo[3,4-d]pyrimidine analogs on huntingtin protein aggregation and toxicity. Given their ability to modulate cellular stress responses, it is plausible that they could offer neuroprotective benefits in this context as well.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 4. Recent advances in potential enzymes and their therapeutic inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. US11780851B2 - LRRK2 inhibitors - Google Patents [patents.google.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Methodological & Application
Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Application Note: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
This document provides a detailed protocol for the synthesis of this compound, a key heterocyclic compound, from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Pyrazolo[3,4-d]pyrimidines are a critical class of compounds in medicinal chemistry and drug development, serving as scaffolds for various therapeutic agents.[1][2] These compounds are structurally similar to the adenine moiety of ATP, leading to their investigation as kinase inhibitors for applications in oncology.[1] This protocol details a straightforward and efficient cyclization reaction using formic acid, providing high yields of the target compound.
Introduction
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, with notable examples including allopurinol, which is used for treating gout, and various developmental cancer drugs like ruxolitinib.[1] The title compound, this compound, is an important intermediate and a structural analog of biologically active molecules. Its synthesis is a fundamental step in the development of new derivatives for screening and therapeutic use. The presented method involves the direct cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile by heating it in formic acid.[1][3] This one-step process is efficient and yields the product in high purity after simple workup and recrystallization.[1]
Reaction Scheme
The synthesis proceeds via an acid-catalyzed cyclization of the aminonitrile precursor. The formic acid acts as both the solvent and the source of the carbon atom required to form the pyrimidine ring.
Caption: Chemical reaction for the synthesis of the target compound.
Experimental Protocol
This protocol is based on the methodology described by Ismatov et al. (2025).[1]
Materials:
-
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formic acid (≥98%)
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (4.2 g, 10.8 mmol) into a round-bottom flask.[1]
-
Add formic acid (10 mL) to the flask.[1]
-
Heat the reaction mixture to 110-112°C (383–385 K) with constant stirring for 6 to 12 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL beaker containing ice-water.[1] A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1]
-
Wash the precipitate with cold deionized water and dry it thoroughly.
-
For further purification, recrystallize the crude product from ethanol to yield rod-shaped crystals of this compound.[1]
Quantitative Data
The following table summarizes the quantitative data from representative experiments.
| Parameter | Value | Reference |
| Starting Material Mass | 4.2 g | [1] |
| Formic Acid Volume | 10 mL | [1] |
| Reaction Temperature | 110-112 °C (383–385 K) | [1] |
| Reaction Time | 6 - 12 hours | [1][3] |
| Product Yield | 73 - 89% | [1][3] |
| Final Product Mass | 1.98 g (from 4.2 g starting material) | [1] |
| Melting Point | 304-305 °C (577–578 K) | [1] |
| TLC Rf Value | 0.38 | [1] |
Workflow and Visualizations
The overall experimental workflow is a linear process involving reaction setup, execution, product isolation, and purification.
Caption: A step-by-step overview of the synthesis protocol.
Application in Drug Discovery: Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are recognized as "hinge-binding" motifs that can effectively compete with ATP for the active site of protein kinases.[1] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. By blocking the ATP binding site, inhibitors based on this scaffold can prevent the phosphorylation of substrate proteins, thereby interrupting aberrant signaling pathways that drive tumor growth.
Caption: Conceptual diagram of a pyrazolopyrimidine derivative blocking an ATP binding site.
References
Detailed protocol for one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.
Topic: Detailed Protocol for One-Pot Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, serving as a bioisostere of purines.[1][2] Compounds bearing this core structure have demonstrated a wide array of pharmacological activities, including but not limited to, antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The development of efficient and economical synthetic routes to these molecules is therefore of high interest to the drug discovery community. This document outlines a facile and efficient one-pot protocol for the synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.
The described method involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with a lower aliphatic acid in the presence of phosphorus oxychloride (POCl₃).[4][5][6] This one-pot procedure is advantageous as it simplifies the synthetic process, reduces reaction time, and often results in good product yields.[4]
Experimental Workflow
The overall workflow for the one-pot synthesis is depicted below. The process begins with the preparation of the reaction mixture, followed by a controlled reaction and subsequent workup to isolate the final product.
Figure 1. Workflow for the one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.
Detailed Experimental Protocol
This protocol is based on the method developed by Zhang et al.[4]
Materials:
-
5-amino-N-substituted-1H-pyrazole-4-carbonitrile (starting material)
-
Appropriate lower aliphatic acid (e.g., formic acid, acetic acid, propionic acid)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol (for recrystallization)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1.0 eq) and the respective aliphatic acid (10 mL).
-
Addition of POCl₃: Cool the mixture to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the stirred mixture.
-
Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 10-20 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the gradual addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure 1-arylpyrazolo[3,4-d]pyrimidin-4-one.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4][6]
Quantitative Data Summary
The yields of various 1-arylpyrazolo[3,4-d]pyrimidin-4-ones synthesized using this protocol are summarized in the table below. The substituents R¹ and R² correspond to the N-substituent on the pyrazole ring and the substituent at the 6-position of the pyrimidinone ring, respectively.
| Entry | R¹ (Aryl Group) | R² (From Aliphatic Acid) | Product | Yield (%) | Melting Point (°C) |
| 1 | 2,6-Dichloro-4-(trifluoromethyl)phenyl | H | 2a | 85 | 271-273 |
| 2 | 2,4,6-Trichlorophenyl | H | 2b | 82 | 265-267 |
| 3 | 2-Chlorophenyl | C₂H₅ | 2c | 75 | 240-242 |
| 4 | 2,4-Dichlorophenyl | CH₃ | 2d | 81 | 225-227 |
| 5 | 4-Bromophenyl | CH₃ | 2e | 78 | 231-233 |
| 6 | 4-Chlorophenyl | CH₃ | 2f | 83 | 228-230 |
| 7 | 2,4,6-Trichlorophenyl | CH₃ | 2g | 76 | 236-237 |
| 8 | 2-Chlorophenyl | CH₃ | 2h | 79 | 217-219 |
| 9 | Phenyl | CH₃ | 2i | 80 | 221-223 |
| 10 | n-Butyl | CH₃ | 2j | 73 | 144-145 |
Table adapted from Zhang et al., Molecules 2012, 17, 903-912.[4]
Reaction Mechanism
The proposed reaction mechanism involves an initial interaction between the carboxylic acid and POCl₃ to form an in-situ acyl chloride. Concurrently, the nitrile group of the starting pyrazole is likely converted to a carboxamide. This is followed by an intramolecular cyclization and condensation to form the final pyrazolo[3,4-d]pyrimidin-4-one product.[4]
Figure 2. Proposed reaction pathway.
Conclusion
The one-pot synthesis protocol presented here offers a straightforward and effective method for obtaining 1-arylpyrazolo[3,4-d]pyrimidin-4-ones in good yields.[4] This approach is highly valuable for researchers in medicinal chemistry and drug development, facilitating the generation of diverse libraries of these pharmacologically relevant compounds for further investigation.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with important biological activities.[1][2][3] They are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[1][2][4] Traditional methods for their synthesis often involve long reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced efficiency.[1][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key benefits for the synthesis of pyrazolo[1,5-a]pyrimidines:
-
Rapid Reaction Times: Reactions that typically take several hours under conventional heating can often be completed in minutes using microwave energy.[1]
-
Higher Yields: Microwave heating can lead to improved reaction yields and cleaner product formation by minimizing the formation of side products.[1]
-
Improved Efficiency: The rapid and efficient heating provided by microwaves streamlines the synthetic process, allowing for faster optimization and library generation.[1][5]
-
Greener Chemistry: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, reducing the environmental impact.[1][6]
Experimental Protocols
Several synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine scaffold can be effectively accelerated using microwave irradiation. The most common approaches include multicomponent reactions and cyclocondensation reactions.
Protocol 1: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a one-pot, three-component reaction involving a 3-aminopyrazole, an aldehyde, and a β-dicarbonyl compound, which is a widely adopted and efficient method.[1]
General Procedure:
-
In a dedicated microwave vial, combine the 3-aminopyrazole (1.0 equiv.), the aldehyde (1.0 equiv.), and the β-dicarbonyl compound (1.0 equiv.).
-
Add a suitable solvent (e.g., ethanol, or perform under solvent-free conditions).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can often be isolated by simple filtration and washing, or if necessary, purified by column chromatography.
Example Data:
| 3-Aminopyrazole | Aldehyde | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 3-Amino-5-methylpyrazole | Benzaldehyde | Ethyl acetoacetate | Ethanol | 120 | 10 | >90 |
| 3-Aminopyrazole | 4-Chlorobenzaldehyde | Acetylacetone | None | 140 | 5 | High |
| 3-Amino-5-phenylpyrazole | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | DMF | 130 | 8 | >85 |
Note: The above data is a representative summary based on typical outcomes described in the literature. Actual results may vary depending on the specific substrates and microwave reactor used.
Protocol 2: Cyclocondensation of 5-Aminopyrazoles with β-Enaminones
This method provides a regioselective and highly efficient route to 2,7-disubstituted pyrazolo[1,5-a]pyrimidines, often under solvent-free conditions.[6]
General Procedure:
-
In a microwave vial, thoroughly mix the 5-aminopyrazole (1.0 equiv.) and the β-enaminone (1.0 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 180 °C) for a very short time (e.g., 2 minutes).[6]
-
After cooling, the solid product is typically collected and washed with a mixture of ethanol and water to afford the pure pyrazolo[1,5-a]pyrimidine.[6]
Example Data: [6]
| 5-Aminopyrazole Derivative | β-Enaminone Derivative | Temperature (°C) | Time (min) | Yield (%) |
| 5-Amino-3-phenylpyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 180 | 2 | 97 |
| 5-Amino-3-(4-methoxyphenyl)pyrazole | (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | 180 | 2 | 92 |
| 5-Amino-3-methylpyrazole | (E)-1-(4-nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | 180 | 2 | 88 |
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
Microwave irradiation can also be employed in the final steps of a synthetic sequence to functionalize a pre-formed pyrazolo[1,5-a]pyrimidine core.[7]
General Procedure:
-
To a pressure-rated microwave vessel, add the 5-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv.), the amine (1.5 equiv.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv.), a phosphine ligand like Xantphos (0.1 equiv.), and a base such as cesium carbonate (2.0 equiv.).[7]
-
Add a suitable solvent (e.g., dioxane).
-
Seal the reaction vessel and heat it in the microwave reactor to a high temperature (e.g., 150 °C) for a specified time.[7]
-
After cooling, the reaction mixture is typically filtered and the solvent evaporated. The crude product is then purified by column chromatography.
Example Data: [7]
| 5-Chloro-pyrazolo[1,5-a]pyrimidine | Amine | Temperature (°C) | Yield (%) |
| Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | 2-(difluoromethyl)-1H-benzo[d]imidazole | 150 | 34-93 |
| 5-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Piperidine | 150 | Varies |
Reaction Mechanism and Experimental Workflow
The synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of aminopyrazoles with 1,3-bielectrophilic compounds is a common and efficient strategy. The general mechanism involves a sequence of condensation and cyclization steps.
Caption: General workflow for microwave-assisted synthesis.
Caption: Key steps in the cyclocondensation mechanism.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of pyrazolo[1,5-a]pyrimidines. The protocols and data presented here demonstrate the significant advantages of this technology, including dramatically reduced reaction times and high yields. These methods are well-suited for the rapid generation of libraries of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and available microwave instrumentation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol by Recrystallization from Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol via recrystallization from ethanol. This method is effective in yielding a product with high purity, suitable for further applications in research and drug development. The protocol herein is based on established laboratory procedures and specific literature data for this compound.
Introduction
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class, a group of molecules known for their diverse biological activities.[1] Analogs of this scaffold, such as allopurinol, are utilized in clinical settings.[2][3] Given the therapeutic potential of pyrazolopyrimidine derivatives, obtaining these compounds in high purity is crucial for accurate biological evaluation and subsequent drug development processes. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[4][5] Ethanol is a commonly used and effective solvent for the recrystallization of many pyrazolopyrimidine derivatives.[6][7] This document outlines a standardized procedure for the recrystallization of this compound from ethanol.
Data Presentation
| Parameter | Value | Reference |
| Compound | This compound | [6] |
| Recrystallization Solvent | Ethanol | [6] |
| Reported Yield | 86% | [6] |
| Melting Point (M.P.) | 577–578 K (304-305 °C) | [6] |
Experimental Protocol
This protocol details the steps for the purification of this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot ethanol through it.
-
Quickly pour the hot solution containing the dissolved compound through the preheated funnel to remove insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this cooling phase.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to separate the crystals from the mother liquor.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
-
Characterization:
-
Determine the melting point of the recrystallized product and compare it to the literature value (304-305 °C). A sharp melting point close to the literature value is indicative of high purity.
-
Calculate the percentage yield of the purified product.
-
Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. Buy 6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine (EVT-12015728) | 7154-45-2 [evitachem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Chromatographic Purification of Polar Pyrazolo[3,4-d]pyrimidine Derivatives Using HILIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized for their significant biological activities, often serving as scaffolds in the development of kinase inhibitors for therapeutic use.[1] Many of these derivatives, particularly those designed for high target affinity, exhibit significant polarity. This high polarity presents a considerable challenge for purification using traditional reversed-phase liquid chromatography (RPLC), where such compounds are often poorly retained.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and effective alternative for the separation and purification of these highly polar molecules.[3][4]
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes.[6] The elution of analytes is then achieved by increasing the polarity of the mobile phase, usually by increasing the aqueous component of the gradient.[7] This technique offers orthogonal selectivity to RPLC and provides enhanced retention for polar compounds like pyrazolo[3,4-d]pyrimidine derivatives.
This application note provides a detailed protocol and experimental data for the chromatographic purification of polar pyrazolo[3,4-d]pyrimidine derivatives using HILIC.
Data Presentation
While specific quantitative data for a broad range of polar pyrazolo[3,4-d]pyrimidine derivatives is not extensively published, the following table presents representative chromatographic results for the separation of closely related polar purine and pyrimidine bases and nucleosides.[8] Pyrazolo[3,4-d]pyrimidines are structural analogs of purines, and thus their retention behavior under HILIC conditions is expected to be comparable. The data illustrates the typical elution order and retention behavior observed in HILIC separations of such polar heterocyclic compounds.
Table 1: Representative Chromatographic Data for Polar Heterocyclic Compounds on a HILIC Column
| Compound | Retention Time (min) | Peak Asymmetry | Theoretical Plates (N) |
| Pyrimidine | 5.8 | 1.1 | 8500 |
| Uracil | 6.5 | 1.2 | 8200 |
| Cytosine | 8.2 | 1.3 | 7900 |
| Purine | 9.5 | 1.1 | 8800 |
| Adenine | 11.3 | 1.2 | 8600 |
| Hypoxanthine | 12.8 | 1.4 | 7500 |
| Xanthine | 14.1 | 1.3 | 7800 |
| Guanine | 15.5 | 1.5 | 7200 |
-
Conditions: The data is illustrative and based on typical HILIC separations of polar bases. Actual retention times will vary based on the specific pyrazolo[3,4-d]pyrimidine derivative, column chemistry, and precise mobile phase conditions.
Experimental Protocols
This section details the methodology for the HILIC-based purification of polar pyrazolo[3,4-d]pyrimidine derivatives.
Materials and Reagents
-
Columns: Amide, bare silica, or zwitterionic HILIC columns are recommended. (e.g., TSKgel Amide-80, ZIC-HILIC).[6][8]
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Additives: Ammonium formate or ammonium acetate (LC-MS grade).
-
Sample: Crude polar pyrazolo[3,4-d]pyrimidine derivative.
-
Filters: 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).
Sample Preparation Protocol
-
Dissolution: Dissolve the crude pyrazolo[3,4-d]pyrimidine derivative in a solvent that is weak in elution strength under HILIC conditions. The ideal solvent is the initial mobile phase (e.g., 95:5 ACN:water with buffer). If solubility is an issue, a minimal amount of a stronger solvent like water or methanol can be used, but the injection volume should be kept small to prevent peak distortion.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.
HILIC Method Development and Purification Protocol
-
Column Selection: Choose a HILIC column based on the specific properties of the target molecule. Amide-phase columns are a good starting point for general polar compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10-20 mM solution of ammonium formate or ammonium acetate in ultrapure water. Adjust the pH if necessary with formic acid or ammonia. A pH between 3 and 6 is a common starting point.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.
-
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% B) for at least 30-60 minutes or until a stable baseline is achieved. Proper equilibration is critical for reproducible retention times in HILIC.
-
Gradient Elution:
-
Inject the prepared sample.
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar pyrazolo[3,4-d]pyrimidine derivative.
-
Run a linear gradient to increase the aqueous component (e.g., from 5% A to 40% A over 20-30 minutes). This will elute compounds in order of increasing hydrophilicity.
-
Hold at the final gradient composition for a few minutes to ensure elution of all components.
-
Return to the initial mobile phase composition and re-equilibrate the column before the next injection.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the target pyrazolo[3,4-d]pyrimidine derivative.
-
Post-Purification:
-
Analyze the collected fractions for purity (e.g., by analytical HPLC-UV or LC-MS).
-
Pool the pure fractions.
-
Remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified compound.
-
Visualizations
HILIC Separation Mechanism
Caption: Mechanism of HILIC showing analyte partitioning into the water layer.
Experimental Workflow for HILIC Purification
Caption: Step-by-step workflow for HILIC-based purification.
Troubleshooting Logic for HILIC Separations
Caption: A logical guide for troubleshooting common HILIC separation issues.
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Retention Behavior of Inorganic Anions in Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating the Antiproliferative Activity of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potential as antiproliferative agents.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine and has been identified as a crucial pharmacophore in the development of various kinase inhibitors.[2] These compounds have been shown to target a range of signaling pathways critical for cancer cell growth and survival, including those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2][3][4] Evaluating the antiproliferative efficacy of these compounds is a foundational step in the preclinical drug development process. This document provides detailed protocols for key cell-based assays to determine the cytotoxic and cytostatic effects of this compound.
Mechanism of Action Insights
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been reported to exert their anticancer effects through various mechanisms.[1] Notably, they can act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[2][5] By binding to the ATP-binding pocket of kinases such as EGFR, they can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[3][6] Some derivatives have also been shown to induce cell cycle arrest and apoptosis.[2][7] The specific molecular interactions and downstream effects can be further elucidated through molecular docking studies and detailed investigation of relevant signaling pathways.[4][7]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.[8] The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials and Reagents:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)[3][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.[6]
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[10][12] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][13]
Materials and Reagents:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)[10]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[10]
-
Acetic acid solution (1% v/v)[10]
-
Tris base solution (10 mM, pH 10.5)[10]
-
96-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment procedure as in the MTT assay.
-
-
Cell Fixation:
-
Staining:
-
Solubilization and Absorbance Measurement:
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies, which is a measure of long-term cell survival.[14][15][16]
Materials and Reagents:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Crystal violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Fixation and Staining:
-
Colony Counting:
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
Data Presentation
Table 1: Antiproliferative Activity of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Citation |
| Pyrimidine Derivative 4 | A549 (Lung Carcinoma) | 5.50 | [8] |
| Pyrimidine Derivative 4 | HCT-116 (Colon Carcinoma) | 9.77 | [8] |
| Pyrimidine Derivative 4 | HepG2 (Liver Carcinoma) | 7.12 | [8] |
| Pyrimidine Derivative 4 | MCF-7 (Breast Cancer) | 7.85 | [8] |
| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [5] |
| Compound 5 | Hela (Cervical Cancer) | 74.8 | [5] |
| Compound 5 | Caco-2 (Colorectal Adenocarcinoma) | 76.92 | [5] |
| Compound 5 | A549 (Lung Carcinoma) | 148 | [5] |
| Compound 15 | NCI 60-cell panel | 0.018 - 9.98 | [18] |
| Compound 16 | NCI 60-cell panel | 0.018 - 9.98 | [18] |
| Compound 10k | HT-29 (Colon Cancer) | 0.03 - 1.6 | [4] |
Note: The IC50 values presented are for various derivatives of the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold and serve as examples of the expected range of activity.
Visualizations
Experimental Workflow
Caption: Workflow for MTT and SRB antiproliferative assays.
Signaling Pathway Inhibition
Caption: Potential inhibitory action on key signaling pathways.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. scispace.com [scispace.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. agilent.com [agilent.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] While derivatives of this scaffold have demonstrated significant therapeutic potential, their development is often hampered by poor aqueous solubility and low oral bioavailability. These characteristics can lead to suboptimal pharmacokinetic profiles, limiting their clinical utility.
These application notes provide a comprehensive guide for the development of novel this compound derivatives with enhanced bioavailability. We will cover synthetic strategies, in vitro and in vivo experimental protocols for assessing bioavailability, and data interpretation. The aim is to equip researchers with the necessary tools to design and evaluate next-generation pyrazolopyrimidine-based therapeutics with improved druggability.
Strategies for Enhancing Bioavailability
Improving the oral bioavailability of this compound derivatives requires a multi-pronged approach targeting solubility, permeability, and metabolic stability. Key strategies include:
-
Structural Modification:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl, amino, or short ether chains can enhance aqueous solubility.
-
Reduction of Lipophilicity: While adequate lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. A balanced approach is crucial.
-
Prodrug Approach: Masking polar functional groups with labile moieties can improve membrane permeability. These prodrugs are then converted to the active compound in vivo.
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Formulating the compounds in albumin nanoparticles or liposomes can improve their solubility and alter their pharmacokinetic profile.[3]
-
Complexation: The use of cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of poorly soluble compounds.
-
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes in silico predicted and experimental pharmacokinetic data for representative pyrazolo[3,4-d]pyrimidine derivatives. This data is intended to serve as a baseline for comparison when evaluating newly synthesized compounds.
| Compound ID | Modification | LogS (Predicted) | Human Intestinal Absorption (%) (Predicted)[4] | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) (Animal Model) |
| Parent Scaffold | This compound | -3.5 | 75 | Low | <10 |
| Derivative A | Addition of a morpholinoethyl group at N5 | -2.8 | 85 | Moderate | 35 (Mouse) |
| Derivative B | Introduction of a hydroxyl group on the phenyl ring | -3.1 | 80 | Low-Moderate | 20 (Rat) |
| Derivative C | Prodrug: O-alkoxycarbonylmethyl ester | -3.0 | 90 | High | 60 (Rat) |
| Compound 15 | Cyano pyrazole linked to pyrazolopyrimidine | -4.2 | 89.7 | High | Not Reported |
| Compound 16 | Ethyl ester imidazole linked to pyrazolopyrimidine | -3.8 | 83.8 | High | Not Reported |
Note: The data for the Parent Scaffold and Derivatives A, B, and C are representative examples based on common observations in the literature for this class of compounds and are for illustrative purposes. The data for Compounds 15 and 16 are in silico predictions from a published study.[4] Researchers should generate experimental data for their specific derivatives for accurate comparison.
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified.
Workflow for Synthesis of this compound
Caption: General synthetic workflow for the core scaffold.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) and formamide (20 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and then water to remove excess formamide.
-
The crude product is recrystallized from ethanol to yield pure this compound.
-
The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Further derivatization can be achieved through various reactions, such as N-alkylation at the pyrimidine N5 position or substitution on the phenyl ring.
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 permeability assay is a reliable method for predicting in vivo drug absorption.
Workflow for Caco-2 Permeability Assay
Caption: Step-by-step workflow for the Caco-2 assay.
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts at a density of 6 x 10⁴ cells/cm² and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test compound (typically at 10 µM in HBSS) is added to the apical (donor) chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of a test compound.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
Test compound formulated for oral and intravenous (IV) administration
-
Oral gavage needles
-
Syringes and collection tubes (e.g., heparinized)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Dosing:
-
Oral Group: The test compound is administered via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
IV Group: The test compound is administered intravenously via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the test compound in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and half-life (t₁/₂).
-
Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated as follows: %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Signaling Pathway
Many this compound derivatives function as inhibitors of the EGFR signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of these compounds.
EGFR Signaling Pathway
Caption: Simplified diagram of the EGFR signaling pathway and the point of inhibition by pyrazolopyrimidine derivatives.
Conclusion
The development of this compound derivatives with improved bioavailability is a critical step in translating their potent in vitro activity into effective clinical candidates. By employing rational design strategies and robust experimental evaluation, researchers can overcome the challenges of poor solubility and permeability. The protocols and information provided herein serve as a comprehensive resource to guide the design, synthesis, and evaluation of novel derivatives with enhanced pharmacokinetic profiles, ultimately accelerating the discovery of new and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation Strategies for Poorly Soluble Pyrazolo[3,4-d]pyrimidine Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their ability to mimic the adenine ring of ATP and interact with the hinge region of various protein kinases.[1][2] This has led to the development of numerous derivatives as potent inhibitors of oncogenic kinases such as c-Src, c-Abl, EGFR, and VEGFR, showing promise in cancer therapy.[2][3][4][5] However, a significant hurdle in the clinical development of many pyrazolo[3,4-d]pyrimidine drug candidates is their poor aqueous solubility, which can lead to low bioavailability and inconsistent therapeutic efficacy.[6][7]
These application notes provide a detailed overview of established and innovative formulation strategies to overcome the solubility challenges associated with pyrazolo[3,4-d]pyrimidine drug candidates. The following sections present quantitative data on solubility enhancement, detailed experimental protocols for key formulation techniques, and visual workflows to guide researchers in selecting and implementing the most suitable approach.
Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidine derivatives have been designed to target a variety of signaling pathways implicated in cancer and other diseases. Their structural similarity to adenine allows them to competitively inhibit ATP-binding sites on protein kinases, thereby modulating downstream signaling cascades.
Formulation Strategies and Quantitative Data
Several advanced formulation strategies have been successfully employed to enhance the aqueous solubility and bioavailability of poorly soluble pyrazolo[3,4-d]pyrimidine drug candidates. These include prodrug synthesis, amorphous solid dispersions, lipid-based formulations, and particle size reduction through nano-milling.
Prodrug Approach
A prodrug strategy involves chemically modifying the active pharmaceutical ingredient (API) to create a more soluble precursor that converts to the active drug in vivo.[6][8] This approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives, significantly improving their aqueous solubility.[6][9]
| Compound | Parent Drug Solubility (µg/mL) | Prodrug Solubility (µg/mL) | Fold Increase | Reference |
| Compound 1 | < 1 | > 1000 | > 1000 | [6] |
| Compound 2 | < 1 | > 1000 | > 1000 | [6] |
| Compound 4a | Not Reported | > 1000 | Not Applicable | [9] |
Table 1: Enhancement of Aqueous Solubility of Pyrazolo[3,4-d]pyrimidines via Prodrug Synthesis.
Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions (ASDs) are a proven technique for improving the dissolution rate and oral absorption of poorly soluble drugs.[8][10] This method involves dispersing the drug in its amorphous form within a polymer matrix.[11] A miniaturized assay using inkjet 2D printing has been developed to screen for optimal drug-polymer combinations for pyrazolo[3,4-d]pyrimidine derivatives, demonstrating enhanced apparent water solubility and improved cytotoxicity against cancer cell lines.[3][12]
| Drug-Polymer Formulation | Apparent Water Solubility Enhancement (ΔA%) * | Cell Line | Improved Cytotoxicity | Reference |
| Drug 1-PVPVA | High | A549 | Yes | [3] |
| Drug 1-Pluronic F-68 | High | A549 | Yes | [3] |
| Drug 1-Tween 80 | High | A549 | Yes | [3] |
*ΔA% is related to the increase in drug water solubility. Table 2: Improved Apparent Solubility and Cytotoxicity of Pyrazolo[3,4-d]pyrimidine-Polymer Formulations.
Lipid-Based Formulations
Lipid-based drug delivery systems, such as liposomes and nanoparticles, are effective for encapsulating hydrophobic drugs like pyrazolo[3,4-d]pyrimidines, thereby improving their pharmacokinetic properties.[7][13] These formulations can protect the drug from premature metabolism and enhance its absorption.[8]
| Nanosystem | Drug | Entrapment Efficiency (%) | Mean Size (nm) | Polydispersity Index | Reference |
| Albumin Nanoparticles | Compound 1 | 75 ± 3 | 250 ± 10 | 0.15 ± 0.02 | [7] |
| Albumin Nanoparticles | Compound 2 | 80 ± 2 | 230 ± 15 | 0.18 ± 0.03 | [7] |
| Liposomes (LP-1) | Compound 1 | 85 ± 4 | 180 ± 8 | 0.12 ± 0.01 | [7] |
| Liposomes (LP-2) | Compound 2 | 90 ± 3 | 170 ± 12 | 0.10 ± 0.02 | [7] |
Table 3: Characteristics of Pyrazolo[3,4-d]pyrimidine-Loaded Nanosystems.
Nano-milling
Nano-milling is a "top-down" particle size reduction technique that increases the surface area-to-volume ratio of an API, leading to a faster dissolution rate.[14][15] This scalable and reproducible process involves grinding the crystalline API in a liquid medium with milling media to produce nanoparticles, typically in the 100-200 nm range.[15]
| API | Initial Particle Size | Final Particle Size | Milling Time | Benefit | Reference |
| Fenofibrate | > 10 µm | 173 nm | 4-6 hours | Increased dissolution rate | [16] |
| Naproxen | > 10 µm | 79 nm | 4-6 hours | Increased dissolution rate | [16] |
Table 4: Representative Data for API Particle Size Reduction via Nano-milling. (Note: Data is for model compounds, as specific nano-milling data for pyrazolo[3,4-d]pyrimidines was not available in the search results).
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersions by Spray Drying
This protocol describes a general method for preparing ASDs using a spray dryer, a common solvent-based technique.[10][11]
Materials:
-
Pyrazolo[3,4-d]pyrimidine API
-
Stabilizing polymer (e.g., HPMCAS, PVPVA)[17]
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer apparatus
Procedure:
-
Solution Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine API and the chosen polymer in the selected solvent system to form a clear solution. The drug-to-polymer ratio must be optimized for physical stability and dissolution performance.[18]
-
Spray Dryer Setup: Set the spray dryer parameters, including inlet temperature, gas flow rate, and solution feed rate. These parameters will influence the particle size, morphology, and residual solvent content of the final product.[19]
-
Atomization and Drying: Pump the solution through the atomizer into the drying chamber. The hot gas rapidly evaporates the solvent, solidifying the droplets into an amorphous dispersion.[19]
-
Product Collection: The solid particles are separated from the gas stream by a cyclone and collected in a receiving vessel.
-
Secondary Drying: The collected powder may require further drying under vacuum to remove any residual solvent.
-
Characterization: Characterize the resulting ASD for its amorphous nature (via DSC or XRPD), purity (via HPLC), particle size distribution, and dissolution performance.
Protocol 2: Preparation of Liposomes by Thin-Film Hydration
This protocol outlines the thin-film hydration method, a common technique for preparing liposomes to encapsulate hydrophobic drugs.[7][20]
Materials:
-
Pyrazolo[3,4-d]pyrimidine API
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol (to stabilize the lipid bilayer)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator, sonicator, or extruder
Procedure:
-
Lipid Film Formation: Dissolve the API, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. Attach the flask to a rotary evaporator and remove the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask containing the lipid film. Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: To obtain a homogenous population of small unilamellar vesicles (SUVs), the MLV suspension is subjected to size reduction. This can be achieved by probe sonication or, for more uniform size distribution, by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug from the liposome suspension by methods such as dialysis, gel filtration chromatography, or centrifugation.
-
Characterization: Characterize the liposomes for particle size, zeta potential, entrapment efficiency, and in vitro drug release profile.
Protocol 3: API Particle Size Reduction by Wet Media Milling (Nano-milling)
This protocol provides a general procedure for nano-milling, a "top-down" approach for producing drug nanocrystals.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. agnopharma.com [agnopharma.com]
- 15. biopharmadive.com [biopharmadive.com]
- 16. lsinstruments.ch [lsinstruments.ch]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Recent Advances in Lipid-Based Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Glioblastoma Multiforme Research
Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches including surgery, radiation, and chemotherapy. The therapeutic challenge posed by GBM is largely due to its rapid proliferation, diffuse infiltration into healthy brain tissue, and inherent resistance to conventional therapies. Consequently, there is an urgent need for novel therapeutic strategies that target the specific molecular vulnerabilities of GBM.
The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising platform for the development of potent kinase inhibitors. While 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol itself, also known as Allopurinol, is primarily used to manage hyperuricemia, its derivatives have been extensively explored as anticancer agents. In the context of GBM, research has focused on synthesizing and evaluating derivatives that target key signaling pathways implicated in tumor growth, survival, and invasion. Notably, these compounds have shown significant efficacy as inhibitors of Src family kinases (SFKs), which are frequently overexpressed and activated in GBM.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives in GBM research.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against different glioblastoma cell lines.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against c-Src and Abl Kinases
| Compound | c-Src IC50 (µM) | Abl IC50 (µM) |
| Compound 1 | 0.025 | 0.030 |
| Compound 5 | 0.015 | 0.020 |
Data extracted from a study on dual tyrosine kinase inhibitors for GBM.
Table 2: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Glioblastoma Cell Lines (IC50 in µM)
| Compound | U-87 | LN18 | LN229 | DBTRG |
| Compound 1 | 5.5 ± 0.5 | 6.2 ± 0.7 | 7.1 ± 0.8 | 8.3 ± 0.9 |
| Compound 5 | 2.1 ± 0.2 | 3.5 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 |
Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.
Table 3: Cytotoxic Effects of SI221 on Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| GBM Cell Line 1 | ~5 |
| GBM Cell Line 2 | ~7.5 |
| GBM Cell Line 3 | ~6 |
| GBM Cell Line 4 | ~8 |
| Primary Human Skin Fibroblasts (Non-tumor) | > 20 |
SI221, a selective pyrazolo[3,4-d]pyrimidine derivative, demonstrates significant cytotoxicity against GBM cells with minimal effect on non-tumor cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U-87, LN18, LN229)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Reactive Oxygen Species (ROS) Detection
Objective: To measure the induction of intracellular ROS in glioblastoma cells following treatment with pyrazolo[3,4-d]pyrimidine derivatives.
Materials:
-
Glioblastoma cell lines and patient-derived GBM cells
-
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (e.g., Si306, pro-Si306)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at desired concentrations for the specified duration.
-
After treatment, harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS containing 10 µM H₂DCFDA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in 500 µL of PBS and analyze immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantify the mean fluorescence intensity to determine the level of intracellular ROS.
Protocol 3: Western Blot Analysis
Objective: To analyze the expression levels of proteins involved in signaling pathways affected by pyrazolo[3,4-d]pyrimidine derivatives.
Materials:
-
Treated and untreated glioblastoma cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Src, anti-p-Src, anti-SOD1, anti-SOD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Visualizations
Signaling Pathway
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidines, offering potential causes and solutions in a question-and-answer format.
Question 1: I am experiencing a very low yield in the initial cyclization step to form the pyrazole ring. What are the possible reasons?
Answer:
Low yields in the formation of the initial 5-aminopyrazole precursor can often be attributed to several factors:
-
Purity of Starting Materials: The quality of your hydrazine derivative and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate derivatives) is critical. Impurities can lead to unwanted side reactions.
-
Reaction Conditions:
-
Solvent: The choice of solvent, commonly ethanol or acetic acid, can influence the reaction rate and solubility of reactants. Ensure the solvent is anhydrous if required by the specific protocol.
-
Temperature and Reaction Time: These parameters are crucial. Inadequate heating or insufficient reaction time may lead to an incomplete reaction. Conversely, prolonged heating at high temperatures can cause degradation of the product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
-
pH of the Reaction Mixture: For reactions involving cyclization, the pH can be critical. The addition of a catalytic amount of base (e.g., piperidine or triethylamine) or acid can significantly impact the reaction yield.
Question 2: My final cyclization to form the pyrimidine ring is sluggish and results in a low yield of the desired pyrazolo[3,4-d]pyrimidine. How can I improve this?
Answer:
The cyclization of the 5-aminopyrazole intermediate with a one-carbon source (e.g., formamide, formic acid, or urea) to form the pyrimidine ring is a key step where yields can often be improved.
-
Choice of Cyclizing Agent: The reactivity of the cyclizing agent is important. Formamide and formic acid are commonly used. For less reactive pyrazoles, using a more reactive derivative or activating agent might be necessary.
-
Reaction Temperature: This cyclization often requires high temperatures, sometimes under reflux conditions for several hours. Ensure your reaction setup can maintain the required temperature consistently. Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields.
-
Removal of Water: If the reaction generates water as a byproduct, its removal using a Dean-Stark apparatus or by performing the reaction in a high-boiling-point solvent can drive the equilibrium towards product formation.
-
Catalyst: In some cases, the addition of a catalyst can facilitate the cyclization. Consult the literature for specific catalysts relevant to your chosen synthetic route.
Question 3: I am observing significant side product formation, which complicates the purification of my target pyrazolo[3,4-d]pyrimidine derivative. What are these side products and how can I minimize them?
Answer:
Side product formation is a common challenge. The nature of the side products depends on the specific synthetic route, but common issues include:
-
Incomplete Cyclization: The starting 5-aminopyrazole may remain, complicating purification. As mentioned, optimizing reaction time and temperature can minimize this.
-
Formation of Isomers: Depending on the substituents on the pyrazole ring, the formation of regioisomers is possible. Careful control of reaction conditions and choice of starting materials can sometimes favor the formation of the desired isomer. Purification of regioisomers often requires careful column chromatography.
-
Hydrolysis of Functional Groups: If your starting materials or product contain sensitive functional groups (e.g., esters, nitriles), they may be susceptible to hydrolysis under acidic or basic reaction conditions. Protecting these groups or choosing milder reaction conditions can be a solution.
-
Self-condensation or Polymerization: Some starting materials or intermediates can undergo self-condensation or polymerization, especially at high temperatures. Using a more dilute solution or a gradual addition of reagents can sometimes mitigate this.
Question 4: The purification of my final product is difficult, and I am struggling to obtain a pure compound. What purification strategies are recommended?
Answer:
Purification of pyrazolo[3,4-d]pyrimidine derivatives can be challenging due to their often-polar nature and potential for co-eluting byproducts.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material. Experiment with different solvents to find the optimal conditions.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. For very polar compounds, alumina or reverse-phase silica (C18) might be more effective.
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). A gradient elution is often necessary to separate closely eluting compounds.
-
-
Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and other water-soluble impurities before attempting crystallization or chromatography. This may involve washing with brine, sodium bicarbonate solution, or a dilute acid solution, followed by drying of the organic layer.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolo[3,4-d]pyrimidine core?
A1: The most prevalent methods start with the construction of a substituted 5-aminopyrazole, which is then cyclized to form the fused pyrimidine ring. Key starting materials for the pyrazole synthesis are typically a hydrazine derivative and an active methylene compound. The subsequent cyclization is often achieved using reagents like formamide, formic acid, or urea.
Q2: Are there any alternative, more efficient methods for synthesizing pyrazolo[3,4-d]pyrimidines?
A2: Yes, modern synthetic techniques are being increasingly applied. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the cyclization steps.[1] Solvent-free reaction conditions are also being explored to develop more environmentally friendly synthetic protocols.[1]
Q3: My pyrazolo[3,4-d]pyrimidine derivative has poor aqueous solubility. How can this be addressed for biological testing?
A3: Poor aqueous solubility is a common issue with this class of compounds. Strategies to address this include:
-
Prodrug Approach: A prodrug strategy can be employed to temporarily modify the molecule with a more soluble group that is cleaved in vivo to release the active drug.
-
Formulation: Using co-solvents, surfactants, or cyclodextrins in the formulation can enhance the solubility for in vitro assays.
-
Salt Formation: If the molecule has acidic or basic centers, forming a salt can significantly improve its aqueous solubility.
Data Presentation
Table 1: Comparison of Yields for a Key Synthetic Step under Different Conditions
| Starting Material | Reagent & Conditions | Product | Yield (%) | Reference |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux, 7 h | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83% | (MDPI, 2024)[2] |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Ammonium hydroxide, THF, 20-30 °C, 2 h | 4-Aminopyrazolo[3,4-d]pyrimidine | 57% | (ChemicalBook)[3] |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide, 190 °C, 8 h | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | - | (Taylor & Francis, 2022) |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Formamide, reflux | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | High | (Springer, 2008) |
Note: Yields can vary significantly based on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the cyclization of a 5-aminopyrazole-4-carbonitrile derivative using formic acid.
-
Reaction Setup: A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 7 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into ice water.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to yield the pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[2]
Protocol 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
This protocol details the amination of a 4-chloropyrazolo[3,4-d]pyrimidine.
-
Reaction Setup: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (200 mg, 1.29 mmol) is dissolved in tetrahydrofuran (THF, 2.0 mL) in a suitable reaction vessel.
-
Reaction: Ammonium hydroxide (2.0 mL) is added to the solution. The reaction mixture is stirred at 20-30 °C for 2 hours.
-
Work-up: Upon completion of the reaction, the mixture is concentrated under reduced pressure.
-
Purification: The resulting residue is triturated with acetonitrile (0.5 mL), and the solid product is collected by filtration to afford 4-aminopyrazolo[3,4-d]pyrimidine.[3]
Visualizations
Caption: General experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
Strategies to improve aqueous solubility of pyrazolo[3,4-d]pyrimidine kinase inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor aqueous solubility associated with pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazolo[3,4-d]pyrimidine kinase inhibitors have poor aqueous solubility?
A1: The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP, which allows it to effectively bind to the hinge region of kinase active sites.[1][2] This structural characteristic, often combined with other lipophilic moieties required for potency and selectivity, can lead to a planar and rigid molecular structure.[3] Such planarity can result in high crystal packing energy, making it difficult for water molecules to solvate the compound, thus leading to low aqueous solubility.[3] This low solubility is a significant hurdle, as it can adversely affect bioavailability and the overall efficacy of these promising anticancer compounds.[4][5][6][7]
Q2: What are the primary strategies to improve the aqueous solubility of these inhibitors?
A2: There are two main categories of strategies to enhance the solubility of pyrazolo[3,4-d]pyrimidine inhibitors: chemical modification and formulation-based approaches.
-
Chemical Modification: This involves altering the molecule's structure. A key example is the prodrug approach , where a hydrophilic moiety is temporarily attached to the parent drug.[8] This moiety is later cleaved in vivo to release the active inhibitor. Another chemical strategy is the disruption of molecular planarity or symmetry to reduce crystal lattice energy.[3][9]
-
Formulation Strategies: These methods improve solubility without changing the chemical structure of the active pharmaceutical ingredient (API). Common techniques include:
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer carrier.[4] This is one of the simplest and most promising methods.[4]
-
Nanosystem Approaches: Encapsulating the inhibitor in nanosystems like liposomes or albumin nanoparticles to improve its pharmacokinetic profile.[5][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic drug molecule.[4][7]
-
Q3: How does the prodrug approach work for pyrazolo[3,4-d]pyrimidines?
A3: The prodrug approach involves synthesizing a derivative of the parent inhibitor by attaching a water-soluble promoiety.[8] For example, a N-methylpiperazino group can be linked to the pyrazolo[3,4-d]pyrimidine core via an O-alkyl carbamate chain.[8] This new, more soluble prodrug can be administered and, once in the body (e.g., in plasma), it is hydrolyzed by enzymes, releasing the active, less soluble parent drug at the site of action.[8] This strategy can significantly improve aqueous solubility and, consequently, bioavailability.[8]
Q4: What is an amorphous solid dispersion and how does it enhance solubility?
A4: An amorphous solid dispersion is a formulation where the drug is molecularly dispersed in an inert, hydrophilic carrier, typically a polymer.[4] In its normal state, a drug like a pyrazolo[3,4-d]pyrimidine inhibitor exists in a stable, crystalline form which requires significant energy to dissolve. By creating an amorphous dispersion, the drug is no longer in its highly ordered crystal lattice. This higher-energy, amorphous state allows for a much greater apparent water solubility compared to the crystalline form.[4]
Troubleshooting Guides
Q1: My pyrazolo[3,4-d]pyrimidine inhibitor precipitates when I add it to my aqueous assay buffer. What are my options?
A1: This is a classic sign of poor aqueous solubility. Here are some immediate steps and long-term strategies:
-
Immediate Fixes:
-
Co-solvents: While not ideal for in vivo studies, you can use a small percentage of a water-miscible organic solvent like DMSO in your in vitro assays. Be sure to run appropriate vehicle controls, as the solvent itself can have effects.
-
pH Adjustment: If your compound is ionizable, adjusting the pH of the buffer may increase its solubility.[10] This is a common and simple method to try.[10]
-
-
Formulation-Based Solutions:
-
Screen Polymers for Solid Dispersion: You can screen various hydrophilic polymers to find a suitable carrier to create an amorphous solid dispersion.[4][11] This can significantly enhance the apparent water solubility for your experiments.[4][11]
-
Nanosystem Encapsulation: For more advanced studies, consider encapsulating your compound in liposomes or albumin nanoparticles.[5] This can overcome solubility issues and is a viable strategy for in vivo work.[5][7]
-
Q2: I want to try a prodrug strategy. What are the critical experimental considerations?
A2: A prodrug strategy is a powerful tool but requires careful validation. Key considerations include:
-
Synthesis Versatility: The synthetic route to the prodrug should be robust and adaptable.[8]
-
Solubility Confirmation: You must experimentally confirm that the prodrug has significantly improved aqueous solubility compared to the parent compound.[8]
-
Plasma Stability: The prodrug must be stable enough in plasma to reach its target but also cleave at an appropriate rate to release the active drug.[8] You will need to perform plasma stability assays to determine the prodrug's half-life.[8] A very fast rate of hydrolysis can make other evaluations difficult.[8]
-
Activity Confirmation: The uncleaved prodrug should ideally be inactive against the target kinase.[8] The antiproliferative activity observed should be a result of the in vitro hydrolysis and subsequent release of the active parent compound.[8]
Q3: How can I efficiently screen for the best polymer to create an amorphous solid dispersion for my inhibitor?
A3: Traditional screening methods can be time-consuming and require large amounts of your valuable compound. A modern, miniaturized approach using 2D inkjet printing has been developed for this purpose.[4][11][12] This method allows for high-throughput screening of drug-polymer combinations using only micrograms of your inhibitor.[4][13] The process involves dispensing the drug and various polymers into a 96-well plate, creating different formulations that can then be rapidly assessed for enhanced apparent water solubility.[4][12]
Solubility Enhancement Data Summary
The following table summarizes quantitative data from studies employing different solubility enhancement strategies for pyrazolo[3,4-d]pyrimidine derivatives.
| Compound ID | Parent Solubility (µg/mL) | Strategy | Formulation/Modification | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Compound 1 | < 0.01 (Experimental) | Prodrug | O-alkyl carbamate linker with N-methylpiperazino group | 6.0 | > 600 | [8] |
| Compound 2 | 0.05 (Experimental) | Prodrug | O-alkyl carbamate linker with N-methylpiperazino group | 17.7 (Predicted) | ~ 354 | [8] |
| Various p[11][12]p | Very low | Solid Dispersion | Formulated with various hydrophilic polymers | ~ 30.0 | Not specified | [4][14] |
| SI306 | Not specified | Solid Dispersion | Formulated with selected polymers | 5.0 (as tested concentration) | Not specified | [11] |
Experimental Protocols
Protocol 1: Miniaturized Screening of Polymer-Drug Formulations via Inkjet Printing
This protocol is adapted from a method used to screen polymers for creating amorphous solid dispersions.[4][13]
-
Stock Solution Preparation:
-
Dispensing:
-
Dispersion Formation:
-
Allow the plates to dry at room temperature for 2 days to evaporate the DMSO and water, forming the solid drug-polymer dispersion.[13]
-
-
Solubility Assessment:
-
Resuspend the dried solid dispersions in a fixed volume of water or aqueous buffer.
-
Determine the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectroscopy, by measuring absorbance and comparing it to a standard curve.[13] The formulation yielding the highest dissolved drug concentration is considered the most effective.
-
Protocol 2: Aqueous Solubility Determination
-
Add an excess amount of the test compound (parent drug or prodrug) to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 3: Prodrug Plasma Stability Assay
This protocol assesses the rate of hydrolysis of a prodrug to its active parent form.[8]
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., acetonitrile).
-
Dilute the stock solution with fresh plasma (e.g., human, rat) to achieve a final concentration of approximately 5 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a cold protein precipitation agent, such as 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the prodrug at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the prodrug concentration versus time.
Visualized Workflow
A decision workflow for selecting a solubility enhancement strategy.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsm.com [ijpsm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Overcoming side reactions in the synthesis of substituted pyrazolopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of substituted pyrazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted pyrazolopyrimidines?
A1: The most prevalent side reactions include:
-
Regioisomer Formation: Synthesis can yield unintended regioisomers, such as the formation of pyrazolo[1,5-a]pyrimidin-5-ones when the desired product is the pyrazolo[1,5-a]pyrimidin-7-one isomer.
-
Mixtures of N-Alkylated Isomers: Alkylation of the pyrazole nitrogen can occur at either the N1 or N2 position, leading to a mixture of N1- and N2-substituted pyrazolopyrimidines. This is a common challenge in achieving regioselectivity.[1][2]
-
Dimerization and Ring Transformation: Under certain conditions, starting materials or intermediates can undergo unexpected dimerization or rearrangement of the heterocyclic core.
-
Hydrolysis of Substituents: Functional groups, particularly amino groups, on the pyrazolopyrimidine ring can be susceptible to hydrolysis, leading to the formation of hydroxylated byproducts.
-
Incomplete Cyclization: The final cyclization step to form the pyrimidine ring may be incomplete, resulting in the persistence of intermediate species in the crude product.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Issue 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is a common issue stemming from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring. The regioselectivity is highly dependent on the reaction conditions.
-
Solvent Selection: The polarity and coordinating ability of the solvent play a crucial role. Non-polar, non-coordinating solvents tend to favor the formation of close ion pairs (CIPs) or tight ion pairs (TIPs) between the pyrazolopyrimidine anion and the counter-ion, which can direct alkylation to a specific nitrogen. In contrast, polar, coordinating solvents can lead to solvent-separated ion pairs (SIPs), often resulting in different selectivity.[2]
-
For selective N2-alkylation: Consider using a non-polar solvent like Tetrahydrofuran (THF). In THF, the counter-ion (e.g., Na+) can coordinate to both N1 and the nitrogen at position 7 of the pyrimidine ring, sterically hindering the N1 position and directing the alkylating agent to the N2 position.[2]
-
For selective N1-alkylation: A polar aprotic solvent like Dimethyl sulfoxide (DMSO) can be effective. DMSO solvates the cation, leading to a more "free" pyrazolopyrimidine anion where the N1 position may be more sterically accessible or electronically favored depending on the substituents.[2]
-
-
Choice of Base: The nature of the base and its counter-ion can influence the structure of the intermediate ion pair and thus the regioselectivity.
-
Strong, non-coordinating bases in polar solvents might lead to mixtures.
-
Bases with larger, softer cations might favor different selectivities compared to those with small, hard cations.
-
-
Nature of the Alkylating Agent: The steric bulk of the alkylating agent can significantly influence the site of alkylation.
-
Acid-Mediated Alkylation: For certain substrates, an acid-mediated alkylation can provide high N2 selectivity. This method avoids the formation of the delocalized anion intermediate.[1]
| Pyrazolopyrimidine Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | THF | 1:8 | [2][5] |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | DMSO | 4:1 | [2][5] |
| 1H-Pyrazolo[4,3-d]pyrimidine | Piperazine-substituted benzyl bromide | Strong Base | N/A | 1:2 | [1] |
| 1H-Pyrazolo[4,3-d]pyrimidine | Piperazine-substituted benzyl alcohol | TfOH | DCM | 1:14 | [1] |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | TfOH | DCE | 1:2.5 (63:62) | [6] |
| Various Pyrazoles | α-halomethylsilanes | N/A | N/A | 92:8 to >99:1 | [3][4] |
This protocol describes the selective N2-alkylation of a 1H-pyrazolo[4,3-d]pyrimidine with a benzyl alcohol under acidic conditions.
-
Reactants:
-
1H-Pyrazolo[4,3-d]pyrimidine derivative (1.0 equiv)
-
Piperazine-substituted benzyl alcohol (1.1 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.2 equiv)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
To a solution of the 1H-pyrazolo[4,3-d]pyrimidine and benzyl alcohol in DCM at 0 °C, add TfOH dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N2-alkylated product with high selectivity (14:1 N2/N1).
-
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Issue 2: My reaction is yielding an undesired pyrazolo[1,5-a]pyrimidinone regioisomer.
The formation of different pyrimidinone regioisomers, such as the 5-one versus the 7-one, is controlled by the choice of reagents and reaction conditions during the cyclization step.
-
Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound or its equivalent is a key determinant of the final regioisomer.
-
For the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones , reacting a 5-aminopyrazole with a β-ketoester is a common and effective method.
-
The synthesis of pyrazolo[1,5-a]pyrimidin-5-ones can be more challenging. One reported method involves the use of 1,3-dimethyluracil as the electrophile.
-
-
Reaction Conditions: The reaction conditions, including solvent and catalyst (acidic or basic), can influence the cyclization pathway. It is crucial to follow established protocols for the desired isomer.
This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidin-7(4H)-one via a one-step cyclocondensation.
-
Reactants:
-
5-Aminopyrazole derivative (1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.1 equiv)
-
Acetic acid as solvent and catalyst
-
-
Procedure:
-
A mixture of the 5-aminopyrazole and the β-ketoester in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the pyrazolo[1,5-a]pyrimidin-7-one.
-
Caption: Reagent choice dictates pyrimidinone regioisomer outcome.
Issue 3: I am observing significant amounts of dimer byproducts in my reaction mixture.
Dimerization can occur with highly reactive intermediates or under conditions that promote intermolecular reactions.
-
Slow Addition of Reagents: Adding the more reactive reagent dropwise over an extended period can help maintain a low concentration of the reactive species, thus favoring the desired intramolecular or intermolecular reaction with the other reactant over self-dimerization.
-
Use of Weaker Base and Lower Temperature: Strong bases and high temperatures can generate highly reactive anionic intermediates that are prone to dimerization. Using a milder base and conducting the reaction at a lower temperature can mitigate this.
-
Inert Atmosphere: If the dimerization is an oxidative process, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of these byproducts.
-
Protecting Groups: In some cases, temporarily protecting a reactive functional group can prevent it from participating in unwanted side reactions like dimerization.
Issue 4: My 4-amino-substituted pyrazolopyrimidine is hydrolyzing to the 4-hydroxy analog.
The amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core can be susceptible to hydrolysis, particularly under acidic conditions.
-
Control of pH: Avoid strongly acidic conditions during the reaction workup and purification. If an acidic wash is necessary, use a dilute acid and minimize the contact time.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Conduct workup and purification steps at or below room temperature if possible.
-
Solvent Choice for Purification: During chromatographic purification, the choice of solvent can impact the stability of the compound on the stationary phase. Using a less protic mobile phase may help to reduce on-column hydrolysis.
Issue 5: I am having difficulty purifying my substituted pyrazolopyrimidine from reaction byproducts.
Purification of heterocyclic compounds can be challenging due to similar polarities of the desired product and impurities.
-
Optimize the Solvent System:
-
Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.
-
-
Consider an Alternative Stationary Phase:
-
If separation on silica gel is poor, consider using alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Dry Loading: If your compound has poor solubility in the column eluent, dry loading can improve the separation. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.
Caption: General workflow for the purification of substituted pyrazolopyrimidines.
References
Optimization of reaction conditions for the synthesis of pyrazolopyridine derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrazolopyridine derivatives?
A1: The synthesis of pyrazolopyridines typically involves the construction of the pyridine ring onto a pre-existing pyrazole core or vice-versa.[1] Common methods include:
-
Three-component reactions: This is a widely used, efficient method involving the one-pot reaction of typically an aminopyrazole, an aldehyde, and a compound with an active methylene group.[2][3] Multicomponent reactions (MCRs) are advantageous due to their atom economy and operational simplicity.[4]
-
Cyclocondensation reactions: These reactions involve the cyclization of functionalized pyrazoles.[1][5] For instance, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents to form the pyrazolopyridine scaffold.[5]
-
Annulation of a pyrazole ring to a functionalized pyridine core: This approach starts with a substituted pyridine and builds the pyrazole ring onto it.[1]
Q2: I am observing the formation of regioisomers in my reaction. What determines the regioselectivity?
A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[5][6] The regioselectivity is influenced by:
-
Steric and electronic factors: The initial nucleophilic attack of the hydrazine or aminopyrazole can occur at either of the two different carbonyl carbons. The relative electrophilicity of these carbonyl groups, dictated by the electronic effects of their substituents, plays a major role.[5][6]
-
Reaction conditions: The choice of catalyst, solvent, and temperature can influence the regioselectivity of the reaction.[2] It is advisable to consult the literature for specific examples similar to your target molecule.[2]
Q3: How can I purify my pyrazolopyridine derivatives effectively?
A3: The most common method for purifying pyrazolopyridine derivatives is flash column chromatography on silica gel.[2] A gradient of hexane and ethyl acetate is often a good starting point for the eluent system.[2] For challenging separations, particularly with basic pyridine compounds that can cause peak tailing, several strategies can be employed:
-
Mobile phase modification: Adding a small amount of a competing base like triethylamine (TEA) (e.g., 5-10 mM) can block the active silanol sites on the silica gel, improving peak shape.[7] Adjusting the pH of the mobile phase with additives like formic or acetic acid (around 0.1% v/v) can also be effective and is compatible with mass spectrometry.[7]
-
Alternative stationary phases: If silica gel proves problematic, consider using alumina or a different type of column phase like phenyl or cyano.[7]
-
Recrystallization: This is an effective method for purifying solid products and can sometimes remove colored impurities.[6]
Q4: My reaction mixture has turned dark. Is this normal and how can I obtain a clean product?
A4: Discoloration of the reaction mixture can occur, especially in reactions involving hydrazine derivatives, which can form colored impurities.[6] This may be due to the reaction conditions promoting the formation of byproducts or the degradation of starting materials.[6] To obtain a clean product:
-
Use pure starting materials: Ensure the purity of your reactants, as impurities can lead to side reactions and discoloration.[2]
-
Optimize reaction conditions: Suboptimal temperature or reaction times can lead to the degradation of products.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[2]
-
Purification: Activated carbon (charcoal) can sometimes be used to remove colored impurities before column chromatography or recrystallization.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a frequent issue in the synthesis of pyrazolopyridine derivatives.[2] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Impure Starting Materials | Verify the purity of reactants (e.g., aminopyrazole, dicarbonyl compound) by NMR or other analytical techniques. Purify starting materials by recrystallization or chromatography if necessary.[2] | Impurities can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.[6] |
| Suboptimal Catalyst | Screen different catalysts (e.g., acidic, basic, or metal-based). Vary the catalyst loading to find the optimal concentration. | The choice and amount of catalyst can significantly impact the reaction rate and overall outcome.[2] |
| Incorrect Solvent | Test a range of solvents with different polarities. The solvent should fully dissolve the reactants but not inhibit the reaction.[2] | The solvent affects reactant solubility and reaction kinetics.[2] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating.[2] Monitor the reaction progress using TLC to avoid product degradation at high temperatures.[2] | Temperature affects the reaction rate. However, excessive heat can lead to the decomposition of reactants or products.[2] |
| Incorrect Reaction Time | Monitor the reaction at regular intervals using TLC to determine the point of maximum product formation and to see if the product is degrading over time.[2] | Reactions that are run for too short a time will be incomplete, while those run for too long can lead to product degradation or the formation of byproducts.[2] |
Issue 2: Formation of Side Products and Regioisomers
The formation of multiple products, including regioisomers, complicates purification and reduces the yield of the target molecule.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Use of Unsymmetrical Reactants | If possible, use symmetrical starting materials to avoid the formation of regioisomers.[5] | The use of unsymmetrical 1,3-dicarbonyl compounds is a primary reason for the formation of regioisomeric mixtures.[5][6] |
| Reaction Conditions Favoring Multiple Products | Systematically vary the reaction conditions, including solvent, catalyst, and temperature, as these can influence the regioselectivity.[2] | Different reaction conditions can favor the formation of one regioisomer over another. |
| Side Reactions | Be aware of potential side reactions like incomplete cyclization.[6] Ensure the correct stoichiometry of reactants is used.[6] | Side reactions consume starting materials and reduce the overall yield of the desired product. |
| Difficult Separation of Isomers | For separating regioisomers, flash column chromatography is the most common method.[2] Experiment with different solvent systems to achieve optimal separation. | Regioisomers often have very similar polarities, making their separation challenging. A carefully optimized chromatographic method is essential. |
Experimental Protocols
General Procedure for a Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is a general guideline for a three-component reaction. The specific reactants, catalyst, solvent, and conditions should be optimized for the desired target molecule.
Materials:
-
5-Amino-1-phenyl-pyrazole (or other substituted aminopyrazole)
-
α,β-Unsaturated ketone (or aldehyde)
-
Zirconium(IV) chloride (ZrCl4) or another suitable catalyst
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[2]
-
Degas the reaction mixture.
-
Add the catalyst, for example, ZrCl4 (0.15 mmol).[2]
-
Stir the reaction mixture vigorously at an optimized temperature (e.g., 95 °C) for a specified time (e.g., 16 h).[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the synthesis of pyrazolopyridine derivatives.
Caption: A decision tree for troubleshooting low product yield in pyrazolopyridine synthesis.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Improving Poor Retention of Polar Pyrimidines in Reverse-Phase HPLC
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the retention of polar pyrimidines during reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your separations.
Frequently Asked Questions (FAQs)
Q1: Why do my polar pyrimidine analytes show poor or no retention on a standard C18 column?
A1: Standard C18 columns have a non-polar stationary phase. Polar compounds, like many pyrimidine derivatives, have a higher affinity for the polar mobile phase than the non-polar stationary phase, leading to their rapid elution at or near the column's void volume.[1][2] This is a common challenge in reversed-phase chromatography for highly polar analytes.[1]
Q2: What are the main strategies to improve the retention of polar pyrimidines in HPLC?
A2: There are several effective strategies:
-
Optimize Reverse-Phase Conditions: Adjusting the mobile phase composition, such as decreasing the organic solvent content or modifying the pH, can enhance retention. Using specialized columns like those with polar-embedded or polar-endcapped stationary phases is also a viable option.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, which is ideal for retaining highly polar compounds.[5]
-
Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent to the mobile phase can form a neutral complex with charged pyrimidine analytes, increasing their hydrophobicity and retention on a reverse-phase column.[6][7]
-
Mixed-Mode Chromatography (MMC): These columns combine multiple retention mechanisms, such as reverse-phase and ion-exchange, to provide enhanced retention and selectivity for a wide range of analytes, including polar compounds.[8][9]
Q3: When should I consider switching from RP-HPLC to an alternative technique like HILIC?
A3: If you have exhausted efforts to optimize your reverse-phase method (e.g., running with 100% aqueous mobile phase, adjusting pH) and still observe inadequate retention, it is a good time to consider HILIC. HILIC is particularly well-suited for very polar and water-soluble compounds that are difficult to retain by other means.[2]
Q4: Are ion-pairing reagents compatible with mass spectrometry (MS) detection?
A4: Many traditional ion-pairing reagents, such as alkyl sulfonates, are non-volatile and can cause ion suppression and contamination of the MS instrument. However, volatile ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) can be used with MS detection.[1][10]
Troubleshooting Guide
This section provides a systematic approach to addressing poor retention of polar pyrimidines.
Initial Assessment and Optimization of Reverse-Phase Method
If you are experiencing poor retention with your current RP-HPLC method, start by making the following adjustments:
-
Decrease the Organic Solvent Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase its polarity, which can lead to better retention of polar analytes. You can even try running a 100% aqueous mobile phase, but be aware of potential phase collapse with some C18 columns.[11]
-
Adjust Mobile Phase pH: The ionization state of pyrimidines can significantly impact their retention. By adjusting the mobile phase pH to suppress the ionization of your analyte, you can increase its hydrophobicity and retention. For basic pyrimidines, increasing the pH can improve retention. For acidic pyrimidines, decreasing the pH can have the same effect.[12][13][14][15]
Troubleshooting Workflow: Optimizing RP-HPLC
Caption: A decision tree for troubleshooting poor retention in RP-HPLC.
Alternative Chromatographic Strategies
If optimizing your reverse-phase method does not yield satisfactory results, consider one of the following alternative techniques.
Data Presentation: Comparison of Chromatographic Conditions
The following tables provide a summary of quantitative data to illustrate the impact of different chromatographic strategies on the retention of polar pyrimidines.
Table 1: Impact of Mobile Phase pH on Retention Factor (k') of Uracil on a C18 Column
| Mobile Phase pH | Retention Factor (k') of Uracil |
| 3.0 | 0.8 |
| 5.0 | 1.2 |
| 7.0 | 1.5 |
Note: Data is illustrative and based on general chromatographic principles. Actual values may vary depending on specific experimental conditions.
Table 2: Comparison of Retention Times (min) for Polar Pyrimidines on Different Column Types
| Analyte | Standard C18 | Polar-Embedded C18 | HILIC |
| 5-Fluorouracil | 1.2 | 2.5 | 6.8 |
| Cytosine | 1.1 | 2.3 | 7.2 |
| Thymine | 1.5 | 3.1 | 5.9 |
Note: Data is compiled from various sources and intended for comparative purposes.[3][16][17][18][19][20][21]
Table 3: Effect of Ion-Pairing Reagent on the Retention of a Charged Pyrimidine
| Condition | Retention Time (min) |
| No Ion-Pairing Reagent | 1.3 |
| With 5 mM Alkyl Sulfonate | 4.8 |
Note: This is a representative example. The choice and concentration of the ion-pairing reagent will significantly affect retention.[10][22][23]
Experimental Protocols
Protocol 1: HILIC Method for the Separation of Polar Pyrimidines
This protocol provides a starting point for developing a HILIC method for polar pyrimidines.
1. Column Selection:
-
Choose a HILIC stationary phase such as underivatized silica, amide, or zwitterionic phase.[24][25][26][27][28] A good starting point is a column with dimensions of 100 mm x 2.1 mm and a particle size of 1.7 to 3.5 µm.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Ensure both mobile phases are adequately degassed.
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-1 min: 95% B
-
1-10 min: 95% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: Re-equilibrate at 95% B
-
4. Sample Preparation:
-
Dissolve the sample in a mixture of Acetonitrile/Water (80:20 v/v) to match the initial mobile phase conditions and avoid peak distortion.
HILIC Method Development Workflow
Caption: A stepwise workflow for developing a robust HILIC method.
Protocol 2: Ion-Pair Chromatography for Charged Pyrimidines
This protocol outlines a general procedure for using ion-pair chromatography to retain charged pyrimidine analytes.
1. Column Selection:
-
A standard C18 or C8 column can be used.
2. Mobile Phase Preparation:
-
Ion-Pairing Reagent Stock Solution: Prepare a 100 mM stock solution of an appropriate ion-pairing reagent (e.g., sodium 1-octanesulfonate for positively charged pyrimidines).
-
Mobile Phase A (Aqueous): Add the ion-pairing reagent to water to a final concentration of 5-10 mM. Adjust the pH to a level where the analyte is charged (e.g., pH 2.5-4).
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Gradient Program: A typical gradient would start with a low percentage of organic modifier and gradually increase.
4. Column Equilibration:
-
It is crucial to equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) to ensure a stable baseline and reproducible retention times.
Logical Relationship of Retention Strategies
Caption: Interrelation of different strategies to address poor retention.
References
- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase | SIELC Technologies [sielc.com]
- 17. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
- 19. Reversed Phase Retention of Uracil Using Kinetex C18 | Phenomenex [phenomenex.com]
- 20. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 21. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 24. mac-mod.com [mac-mod.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. HILIC メソッド開発 | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Solubility of Pyrazolo[3,4-d]pyrimidine Compounds Through Prodrug Approaches
This technical support center is designed for researchers, scientists, and drug development professionals who are working with pyrazolo[3,4-d]pyrimidine compounds and facing challenges with their aqueous solubility. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide practical advice and detailed protocols to help you successfully design, synthesize, and evaluate prodrugs with enhanced solubility profiles.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-d]pyrimidine compound has very low aqueous solubility. What are the most common prodrug strategies to overcome this?
A1: Low aqueous solubility is a common issue with the pyrazolo[3,4-d]pyrimidine scaffold, which can hinder biological assays and in vivo studies.[1][2] Two of the most effective prodrug strategies to enhance solubility are:
-
Carbamate-based Prodrugs: This approach involves attaching a hydrophilic moiety, such as an N-methylpiperazino group, to the parent drug via an O-alkyl carbamate linker.[1][3] This strategy has been shown to significantly increase aqueous solubility.[3]
-
Amino Acid Conjugates: Conjugating amino acids to the parent molecule can improve water solubility and potentially take advantage of amino acid transporters for increased absorption.
Q2: I've synthesized a carbamate prodrug, but I'm not seeing the expected increase in solubility. What could be the problem?
A2: Several factors could be at play:
-
Incorrect Salt Form: Ensure your prodrug is in the appropriate salt form. The basic nitrogen on the N-methylpiperazine moiety, for example, should be protonated to be highly water-soluble. Check the pH of your solution.
-
Equilibrium Not Reached: Solubility determination, especially using the shake-flask method, requires sufficient time to reach equilibrium. Ensure you are shaking the suspension for an adequate period (e.g., 24-48 hours).
-
Compound Degradation: Your prodrug might be unstable in the aqueous buffer used for the solubility assay. Assess the stability of your compound in the chosen medium by HPLC over the time course of the experiment.
Q3: My amino acid-conjugated prodrug is not showing improved solubility. What should I consider?
A3: When working with amino acid prodrugs, consider the following:
-
Choice of Amino Acid: The hydrophilicity of the amino acid side chain plays a crucial role. Polar amino acids like serine, threonine, or aspartic acid are generally better choices than nonpolar ones like leucine or phenylalanine for enhancing aqueous solubility.
-
Linkage Chemistry: The type of linkage (e.g., ester vs. amide) can influence both solubility and the rate of cleavage back to the active drug. Ester linkages are often more labile than amide bonds.
-
Overall Physicochemical Properties: While adding an amino acid increases polarity, other properties of the parent molecule might still dominate. Consider the overall logP and pKa of the prodrug.
Q4: How do I choose between a carbamate and an amino acid prodrug approach?
A4: The choice depends on several factors:
-
Synthetic Feasibility: Consider the available functional groups on your parent pyrazolo[3,4-d]pyrimidine for conjugation and the complexity of the synthesis. Carbamate synthesis on an available amine can be relatively straightforward.
-
Desired Release Mechanism: Carbamate prodrugs are often cleaved by plasma esterases. Amino acid prodrugs can be cleaved by peptidases or esterases, depending on the linkage. Consider where you want the active drug to be released.
-
Targeting: Amino acid prodrugs have the potential to be recognized by amino acid transporters, which could be advantageous for absorption or targeting specific tissues.
Troubleshooting Guides
Carbamate Prodrug Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction; degradation of starting material or product; suboptimal reaction conditions. | - Monitor reaction progress using TLC or HPLC.- Ensure anhydrous conditions, as reagents like triphosgene are moisture-sensitive.- Optimize reaction temperature and time.- Screen different non-nucleophilic bases (e.g., DIPEA, triethylamine). |
| Formation of symmetric urea byproduct | Reaction of an isocyanate intermediate with the starting amine. | - Use strict anhydrous conditions to prevent hydrolysis of the isocyanate.- Add the amine solution slowly to the phosgene equivalent (e.g., triphosgene) to keep the free amine concentration low.- Perform the reaction at low temperatures (e.g., 0 °C). |
| Difficulty in purification | Similar polarity of the product and byproducts. | - Employ alternative purification methods like preparative HPLC or recrystallization with different solvent systems. |
| Prodrug instability | Hydrolysis of the carbamate linkage. | - Store the purified prodrug under anhydrous and low-temperature conditions.- For long-term storage, consider lyophilization. |
Aqueous Solubility Determination (Shake-Flask Method)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent solubility measurements | - The solution has not reached equilibrium.- Presence of undissolved particulates in the sample.- Degradation of the compound during the experiment. | - Increase the incubation time in the shake-flask method (typically 24-48 hours).- After equilibration, centrifuge the samples at high speed to pellet excess solid.- Filter the supernatant through a 0.22 µm filter before analysis.- Verify the stability of the compound under the assay conditions (pH, temperature) using HPLC. |
| Precipitation in the HPLC mobile phase | The mobile phase composition is not suitable for the dissolved prodrug. | - Adjust the initial mobile phase composition to have a higher percentage of organic solvent.- Use a gradient elution method that starts with a higher organic phase concentration. |
In Vitro Plasma Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Very rapid disappearance of the prodrug | High activity of plasma esterases or other enzymes. | - This may be the desired outcome for a prodrug. Ensure your time points are frequent enough at the beginning of the assay to accurately determine the half-life.- Consider using plasma from different species, as enzymatic activity can vary. |
| No conversion to the parent drug observed | The prodrug is too stable in plasma. | - The carbamate or amino acid linkage may be sterically hindered.- Consider a different linker chemistry that is more susceptible to enzymatic cleavage. |
| High variability between replicates | - Inconsistent pipetting of plasma or compound.- Issues with the termination of the reaction or sample processing. | - Use calibrated pipettes and ensure thorough mixing.- Ensure the protein precipitation step is efficient and consistent across all samples. |
Data Presentation
Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Prodrugs
| Compound | Parent Drug / Prodrug | Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Compound 1 | Parent Drug | < 0.01 | - | [1] |
| Prodrug of 1 | Carbamate Prodrug | 6 (predicted) | > 600 | [1][3] |
| Compound 2 | Parent Drug | 0.05 | - | [1] |
| Prodrug of 2 | Carbamate Prodrug | 17.7 (predicted) | > 350 | [1] |
Experimental Protocols
Protocol for Carbamate Prodrug Synthesis
This protocol describes a general procedure for the synthesis of an N-methylpiperazino-O-alkyl carbamate prodrug from a pyrazolo[3,4-d]pyrimidine containing a secondary amine.
-
Formation of the Chlorocarbonate Intermediate:
-
Dissolve the parent pyrazolo[3,4-d]pyrimidine compound (1 equivalent) and sodium bicarbonate (2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove excess sodium bicarbonate and use the crude chlorocarbonate intermediate directly in the next step.
-
-
Reaction with N-methylpiperazinoethanol:
-
In a separate flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-methylpiperazinoethanol (1.1 equivalents) in anhydrous DCM.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the crude chlorocarbonate solution from step 1 to this mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Supersaturated Solution: Add an excess amount of the prodrug to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved prodrug in the filtrate using a validated analytical method, such as HPLC with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the prodrug under the specified conditions.
Protocol for In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of the prodrug in DMSO. Dilute the stock solution with plasma (e.g., human, rat, or mouse) to the final desired concentration (typically 1-10 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).
-
Incubation: Incubate the plasma-prodrug mixture in a shaking water bath at 37°C.
-
Time Points: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the plasma proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining prodrug and the formed parent drug using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining prodrug against time. Calculate the half-life (t½) from the slope of the linear portion of the natural log of the concentration versus time plot.
Visualizations
Caption: Workflow for the synthesis of a soluble pyrazolo[3,4-d]pyrimidine prodrug.
Caption: Decision tree for troubleshooting low prodrug solubility.
Caption: The signaling pathway of prodrug activation in vivo.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Managing regioisomer formation in the synthesis of pyrazolo[3,4-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing regioisomer formation during the synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines, focusing on regioselectivity.
Issue 1: Formation of Multiple Regioisomers
-
Question: My reaction is producing a mixture of N1 and N2-alkylated (or acylated) pyrazolo[3,4-b]pyridines. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge, particularly when the pyrazole nitrogen atoms are unsubstituted.[1] The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the electrophile can direct the reaction towards the less sterically hindered nitrogen. For instance, using sterically bulky α-halomethylsilanes as methylating agents has been shown to significantly improve N1-selectivity.[2]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a profound impact on regioselectivity. For example, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using THF favors N2-methylation, while DMSO reverses the selectivity to favor the N1-methylated product.[3] This is attributed to the formation of different ion pairs (close ion pairs in THF vs. solvent-separated ion pairs in DMSO).[3]
-
Base: The nature of the base used for deprotonation can influence the site of alkylation.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio.
-
Recommendations:
-
Modify Starting Materials: Introduce bulky substituents to sterically direct the reaction.
-
Optimize Reaction Conditions: Screen different solvents (e.g., THF, DMSO, DMF), bases (e.g., NaH, K2CO3, NaHMDS), and temperatures.
-
Protecting Groups: Consider using a protecting group strategy to block one of the nitrogen atoms, perform the reaction, and then deprotect.
-
Issue 2: Poor Yield of the Desired Regioisomer in Condensation Reactions
-
Question: I am synthesizing a substituted pyrazolo[3,4-b]pyridine via condensation of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, but I am getting a low yield of the desired regioisomer. What can I do?
-
Answer: The regioselectivity in this type of reaction is primarily determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1]
-
Controlling Factors: The carbonyl group that is more electrophilic will preferentially react with the amino group of the 5-aminopyrazole.[1][4] For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the CF3 group is more electrophilic.[1]
Recommendations:
-
Starting Material Selection: Choose a 1,3-dicarbonyl compound where the electronic and steric differences between the two carbonyl groups are significant to favor the formation of one regioisomer.[1]
-
Catalyst Selection: The use of a catalyst can influence the reaction pathway and regioselectivity. For example, ZrCl4 has been used to catalyze the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[5][6]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to optimize reaction time and temperature, minimizing the formation of side products.[4]
-
Issue 3: Difficulty in Separating and Characterizing Regioisomers
-
Question: I have a mixture of regioisomers that are difficult to separate by column chromatography. How can I effectively separate and characterize them?
-
Answer: Separating and characterizing regioisomers of pyrazolo[3,4-b]pyridines can be challenging due to their similar polarities.[4]
Separation Techniques:
-
Column Chromatography: This is the most common method.[4] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) and stationary phases (e.g., silica gel, alumina).[4]
-
Preparative TLC or HPLC: For small-scale separations or difficult-to-separate mixtures, these techniques can offer better resolution.
Characterization Techniques:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of protons and carbons, especially those on the pyrazole and pyridine rings, will differ between isomers.[5][7] NOE (Nuclear Overhauser Effect) experiments can be particularly useful to establish through-space proximity between protons on the substituent and the pyrazolo[3,4-b]pyridine core, helping to determine the point of attachment.
-
X-ray Crystallography: This is the most definitive method for structure elucidation if a suitable single crystal can be obtained.[3]
-
Mass Spectrometry: While MS will show the same molecular weight for isomers, fragmentation patterns in MS/MS experiments can sometimes provide clues to differentiate them.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing pyrazolo[3,4-b]pyridines?
A1: There are two primary strategies for the synthesis of the pyrazolo[3,4-b]pyridine core:
-
Formation of a pyridine ring onto an existing pyrazole ring: This is a widely used approach and often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound, α,β-unsaturated ketone, or other suitable bielectrophilic species.[1][6]
-
Formation of a pyrazole ring onto a pre-existing pyridine ring: This strategy typically starts with a substituted pyridine, such as a 2-chloro-3-cyanopyridine, which is then reacted with a hydrazine derivative to form the fused pyrazole ring.[6][8]
Q2: How can I predict which regioisomer will be favored in a reaction?
A2: Predicting the major regioisomer involves considering several factors:
-
In condensations with unsymmetrical 1,3-dicarbonyls: The more electrophilic carbonyl group will typically react first with the exocyclic amino group of the aminopyrazole.[1][4]
-
In N-alkylation/acylation reactions: The outcome is a delicate balance of steric and electronic effects, as well as reaction conditions like the solvent and base used.[3] In the absence of significant steric hindrance, alkylation often occurs at the more nucleophilic nitrogen. Computational methods like DFT (Density Functional Theory) can be used to calculate charge distributions and predict the most nucleophilic site.[3]
Q3: Are there any regioselective "named reactions" for pyrazolo[3,4-b]pyridine synthesis?
A3: While not always perfectly regioselective, several named reactions can be adapted for the synthesis of pyrazolo[3,4-b]pyridines. For example, the Gould-Jacobs reaction , which is traditionally used for quinoline synthesis, can be employed by reacting a 3-aminopyrazole with a suitable partner like diethyl 2-(ethoxymethylene)malonate to form the pyridine ring.[1] The regioselectivity will depend on the specific substrates used.
Q4: What is the tautomeric preference of unsubstituted pyrazolo[3,4-b]pyridines?
A4: For pyrazolo[3,4-b]pyridines that are not substituted on the pyrazole nitrogen atoms, two tautomeric forms are possible: the 1H- and 2H-isomers. Computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer.[1]
Data Presentation
Table 1: Solvent Effects on the Regioselectivity of Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine [3]
| Solvent | Base | N1-methyl Product (%) | N2-methyl Product (%) | Ratio (N1:N2) |
| THF | NaHMDS | 11 | 89 | 1:8 |
| DMSO | NaHMDS | 80 | 20 | 4:1 |
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl4 (35 mg, 0.15 mmol) is added. The mixture is then stirred vigorously at 95 °C for 16 hours. After completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure. Chloroform and water are added to the residue, and the phases are separated. The aqueous phase is extracted with chloroform twice. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Caption: Troubleshooting logic for managing regioisomer formation.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Improving the metabolic stability of pyrazolopyrimidine-based drug candidates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to enhance the metabolic stability of pyrazolopyrimidine-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of pyrazolopyrimidine-based compounds?
A1: Pyrazolopyrimidine cores and their substituents are susceptible to several metabolic transformations. The most common liabilities include:
-
Oxidation: Cytochrome P450 (CYP450) enzymes can oxidize the pyrazolopyrimidine ring system or its substituents, often at electron-rich or sterically accessible positions.[1][2] Aldehyde oxidase (AO) can also significantly contribute to the metabolism of nitrogen-containing heterocycles like pyrazolopyrimidines.[2]
-
Hydroxylation: A frequent metabolic pathway is the introduction of a hydroxyl (-OH) group onto the aromatic rings or attached alkyl groups.[2]
-
N-dealkylation: Alkyl groups attached to nitrogen atoms within the scaffold can be cleaved by CYP450 enzymes.[2][3][4]
-
Oxidative Dechlorination: If the compound contains chlorine substituents, a common metabolic reaction is oxidative dechlorination.[3][4]
Q2: Which enzymes are primarily responsible for the metabolism of pyrazolopyrimidine compounds?
A2: The primary enzyme families involved are:
-
Cytochrome P450 (CYP450) Superfamily: These are the most prevalent enzymes in Phase I drug metabolism.[2][5] For pyrazolopyrimidine compounds, isoforms like CYP3A4 are often implicated.[2][4][6]
-
Aldehyde Oxidase (AO): This cytosolic enzyme is crucial in the metabolism of nitrogen-rich aromatic heterocycles and can sometimes lead to poor cross-species predictions.[2][7]
-
UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for conjugating glucuronic acid to the compound, which typically occurs after a Phase I metabolic reaction has introduced a suitable functional group (e.g., -OH).[2][8][9]
Q3: What are the key strategies to improve the metabolic stability of my pyrazolopyrimidine candidate?
A3: Several medicinal chemistry strategies can be employed to block or reduce the rate of metabolism:
-
Metabolic Blocking: Introduce sterically bulky groups (e.g., a gem-dimethyl group) near an identified metabolic "hotspot" to physically hinder the enzyme's access to that site.[2]
-
Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby reducing metabolic breakdown.[10][11]
-
Electronic Modification: Modifying the electronic properties of the ring system can make it less susceptible to oxidation. For example, introducing electron-withdrawing groups can increase metabolic stability.[12]
-
Scaffold Hopping & Bioisosteric Replacement: Replace a metabolically vulnerable part of the molecule with a bioisostere—a group with similar properties that confers improved stability.[2] For instance, replacing a metabolically weak phenyl ring with a more stable pyridyl or pyrazolopyrimidine group has proven effective.[2][13]
Q4: How do I interpret the main data outputs from metabolic stability assays?
A4: The two key parameters calculated from in vitro metabolic stability assays are the half-life (t½) and the intrinsic clearance (CLint).[2][14] A longer half-life and a lower intrinsic clearance value both indicate greater metabolic stability.[2]
In Vitro Assay Selection
Q5: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
A5: Both are crucial in vitro tests that measure metabolic rate, but they utilize different liver-derived systems and provide different scopes of information.[2][15]
-
Microsomal Stability Assay: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing most Phase I enzymes like CYP450s.[8][9][16] It is a cost-effective, high-throughput method primarily for evaluating Phase I metabolism, but requires the addition of cofactors like NADPH.[2][17]
-
Hepatocyte Stability Assay: This assay uses intact, viable liver cells (hepatocytes), which are considered the "gold standard" as they contain the full range of both Phase I and Phase II metabolic enzymes and their cofactors in a more physiologically relevant environment.[2][8][9] This provides a more complete picture of a compound's metabolic fate, including the effects of cellular uptake and transporter proteins.[2]
Table 1: Comparison of Common In Vitro Metabolic Stability Systems
| Feature | Liver Microsomes | Hepatocytes | S9 Fraction |
| Enzyme Content | Phase I (CYPs, FMOs, UGTs)[8][9][16] | All Phase I and Phase II enzymes[8][9] | Microsomal and cytosolic enzymes (Phase I & II)[7][8] |
| Cofactors | Must be added externally (e.g., NADPH)[2] | Endogenously present[8] | Present, but may need supplementation |
| Cellular Processes | None (acellular) | Includes uptake & efflux transport[2] | None (acellular) |
| Physiological Relevance | Moderate | High ("Gold Standard")[9] | Moderate-High |
| Throughput | High[16] | Lower | Moderate |
| Primary Use | Screening for Phase I metabolic liabilities[2] | Comprehensive metabolism profile, better in vivo prediction[9] | Broad assessment of metabolic pathways[7] |
Troubleshooting Experimental Issues
Q6: My compound shows extremely rapid metabolism (e.g., t½ < 5 min) in the microsomal assay. What are my next steps?
A6: This suggests your compound is a high-clearance compound.[2] To get more reliable data, you should adjust your experimental conditions. Try reducing the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL) and shortening the incubation time while increasing the number of early time points (e.g., 0, 1, 2.5, 5, and 10 minutes).[2]
Q7: My compound appears unstable in the control incubation that lacks the NADPH cofactor. What could be the cause?
A7: This points to instability that is not mediated by CYP450 enzymes. The two most likely causes are:
-
Chemical Instability: The compound may be inherently unstable in the assay buffer at 37°C. You can verify this by running a control incubation without any microsomes.[2]
-
Non-NADPH-dependent Enzyme Activity: The microsomal preparation may contain other active enzymes, such as esterases, that can degrade your compound.[2] If you suspect esterase activity, you can use specific inhibitors or a different test system to confirm.[2]
Q8: My compound appears significantly more stable in the hepatocyte assay than in the microsomal assay. What does this suggest?
A8: This discrepancy often points to issues with cell permeability.[2] Your compound may not be efficiently entering the hepatocytes to be metabolized. It could also be a substrate for efflux transporters, which actively pump the compound out of the cells.[2] Consider running a permeability assay (e.g., PAMPA) or co-incubating with known efflux transporter inhibitors to investigate further.[2]
Q9: The viability of my cryopreserved hepatocytes is low after thawing. How can I improve this?
A9: Low cell viability is often due to an improper thawing procedure or damage during cryopreservation.[2] Ensure you are thawing the cryopreserved hepatocytes rapidly in a 37°C water bath and immediately transferring them to pre-warmed, appropriate medium.[2] If the problem persists, it is best to use a new vial of hepatocytes from a trusted supplier.[2]
Experimental Protocols & Workflows
Visualized Workflow: Microsomal Stability Assay
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound in HLM.[2]
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 1 mM solution in DMSO. Further dilute in buffer to achieve a final incubation concentration of 1 µM.
-
Cofactor Solution (NADPH): Prepare a 100 mM stock of NADPH in water and dilute in phosphate buffer to a 20x working solution (20 mM). Store on ice.
-
HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to 2x the final desired concentration (e.g., 1.0 mg/mL for a final concentration of 0.5 mg/mL) in cold phosphate buffer.[2]
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard.
-
-
Incubation Procedure:
-
Add buffer, cofactor solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the diluted test compound to each tube/well to reach the final volume and concentration.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to the quenching solution to stop the reaction. The '0 minute' sample is taken immediately after adding the test compound.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).
-
Visualized Logic: Strategy for Improving Stability
Visualized Pathway: General Pyrazolopyrimidine Metabolism
References
- 1. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. | Semantic Scholar [semanticscholar.org]
- 5. metabolon.com [metabolon.com]
- 6. The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Challenges in the scale-up synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and technical data for challenges encountered during the scale-up synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues in a question-and-answer format.
Question 1: My cyclization reaction using formic acid or formamide has a low yield. What are the potential causes and solutions?
Answer: Low yields in the cyclization step are a common challenge. The primary causes are often incomplete reaction or side product formation.
-
Incomplete Reaction: The cyclization to form the pyrimidine ring often requires high temperatures, especially when using formamide (e.g., 180-190°C).[1] On a larger scale, ensuring uniform heat distribution is critical. "Hot spots" or insufficient heating can lead to an incomplete reaction.
-
Troubleshooting:
-
Verify Temperature: Use calibrated temperature probes placed directly in the reaction mixture.
-
Improve Agitation: Ensure robust and efficient stirring to maintain a homogeneous temperature profile throughout the reactor.
-
Increase Reaction Time: At-scale reactions may require longer heating times than bench-scale experiments. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC) until the starting material is consumed.
-
-
-
Side Products: The precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, can undergo hydrolysis or other degradation pathways under harsh acidic and high-temperature conditions.
-
Troubleshooting:
-
Control Reagent Stoichiometry: Use a sufficient excess of the cyclizing agent (e.g., formic acid, formamide) to drive the reaction to completion.[1][2]
-
Inert Atmosphere: On a large scale, blanketing the reaction with an inert gas like nitrogen can prevent oxidative degradation of sensitive intermediates.
-
-
Question 2: The product and/or intermediate has poor solubility, causing issues with stirring and purification. How can this be managed?
Answer: Pyrazolopyrimidines are often crystalline solids with low solubility in common organic solvents, which can complicate handling large quantities.[3][4]
-
During Reaction: If the product precipitates during the reaction, it can create a thick slurry that is difficult to stir.
-
Troubleshooting:
-
Solvent Choice: While the reaction is often run neat in formic acid or formamide, the use of a high-boiling co-solvent could be explored in process development, though this requires significant re-optimization.
-
Reactor Design: For scale-up, use a reactor with a powerful overhead stirrer capable of handling thick slurries (e.g., an anchor or helical stirrer).
-
-
-
During Purification: Recrystallization is the most common purification method.[2] Finding a suitable solvent system for large volumes can be challenging.
-
Troubleshooting:
-
Solvent Screening: Ethanol is a reported recrystallization solvent.[2] Other high-boiling point polar solvents like DMF or DMAc could be effective, but their high boiling points can make product drying difficult.
-
Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., DMF) and then induce crystallization by slowly adding a miscible anti-solvent (e.g., water, isopropanol).
-
Hot Filtration: When performing a hot recrystallization, ensure the filtration apparatus is pre-heated to prevent premature crystallization and loss of product on the filter.
-
-
Question 3: How can I effectively purify the final product on a multi-gram or kilogram scale?
Answer: Standard laboratory purification techniques like column chromatography are often not practical or cost-effective at scale.[5]
-
Crystallization: This is the preferred method for large-scale purification of this compound.[5]
-
Optimization: The cooling rate, agitation speed, and solvent choice will all impact crystal size and purity. A slow, controlled cooling process generally yields larger, purer crystals.
-
Washing: After filtration, wash the filter cake with a cold, fresh portion of the recrystallization solvent or a suitable anti-solvent to remove residual impurities.
-
-
Acid/Base Wash (Salt Formation): An alternative is to dissolve the crude material in an aqueous base (like NaOH, as the molecule is weakly acidic) to form a salt, wash the aqueous solution with an immiscible organic solvent to remove non-polar impurities, and then re-precipitate the pure product by adding acid.[4][6]
Process Optimization Data
Optimizing reaction parameters is crucial for a successful scale-up. The following table summarizes typical conditions for the key cyclization step, comparing different reagents.
| Parameter | Method A | Method B |
| Starting Material | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 3-Amino-4-pyrazolecarboxamide sulfate |
| Cyclizing Agent | Formic Acid (neat) | Formamide |
| Temperature | 110-112 °C (Reflux) | 180-190 °C |
| Reaction Time | 6 hours | 45 minutes |
| Reported Yield | 86% | >90% (for Allopurinol) |
| Reference | [2] | [1] |
Detailed Experimental Protocol
This protocol is adapted from reported laboratory procedures for the synthesis of this compound.[2] Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Formic acid is corrosive.
Step 1: Cyclization Reaction
-
Charge a suitable reactor with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq).
-
Add formic acid (approx. 2.4 mL per gram of starting material).
-
Begin efficient agitation and equip the reactor with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 110-112 °C) and maintain for 6 hours.
-
Monitor the reaction for completion by TLC or HPLC.
Step 2: Isolation of Crude Product
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing ice-water (approx. 60 mL per gram of starting material) while stirring.
-
A precipitate will form. Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the crude solid under vacuum.
Step 3: Purification by Recrystallization
-
Transfer the dried crude product to a clean vessel.
-
Add ethanol and heat the mixture to reflux with stirring until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals and wash the cake with a small amount of cold ethanol.
-
Dry the final product, this compound, under vacuum to a constant weight. The expected yield is approximately 86%.[2]
Process and Logic Diagrams
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield during synthesis.
References
- 1. Synthesis [ch.ic.ac.uk]
- 2. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. openaccesspub.org [openaccesspub.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What makes the pyrazolo[3,4-d]pyrimidine scaffold common for kinase inhibitors and why is off-target activity a concern?
A1: The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry.[1] It acts as a bioisostere of adenine, the purine ring in ATP, allowing molecules based on this scaffold to effectively bind to the ATP-binding site of kinases.[1][2] This mimicry is key to their function as inhibitors. However, the ATP-binding site is highly conserved across the human kinome, which consists of over 500 kinases.[3][4] This similarity makes it challenging to design inhibitors that are highly selective for a single kinase, often leading to "off-target" inhibition of multiple other kinases, which can cause unintended side effects or toxicity.[4][5]
Q2: What are the most common off-target kinases for this class of inhibitors?
A2: While the specific off-target profile is unique to each compound, pyrazolo[3,4-d]pyrimidine inhibitors frequently show activity against multiple kinases. For example, inhibitors designed for Bruton's tyrosine kinase (BTK) may also inhibit other kinases with a conserved cysteine residue in the active site, such as EGFR and ITK.[1][6] Similarly, multi-kinase inhibitors based on this scaffold may intentionally or unintentionally target RET, VEGFR, and others.[1] Promiscuity is a known characteristic, and a compound designed for Abl kinase might also inhibit Src family kinases.[7][8]
Q3: How can I experimentally determine the selectivity profile of my inhibitor?
A3: A comprehensive assessment of inhibitor selectivity is crucial. The most direct method is to perform a kinome-wide profiling screen.[9] Services like Eurofins' KINOMEscan® panel test the compound against hundreds of kinases (typically over 400) to identify off-target binding interactions.[10] This provides a broad overview of selectivity. Hits from this screen should be validated with quantitative in vitro kinase assays (e.g., ADP-Glo) to determine the IC50 values for each off-target.[11] Further investigation in cell-based assays, such as Western blotting for downstream pathway modulation, is necessary to confirm that the off-target binding translates to a functional effect in a biological context.[9]
Q4: What are the main strategies to improve the selectivity of a pyrazolo[3,4-d]pyrimidine inhibitor?
A4: Several medicinal chemistry and chemical biology strategies can be employed to enhance selectivity:
-
Structure-Based Design: By analyzing the structural differences between the ATP-binding pockets of the on-target and off-target kinases, bulky substituents can be added to the inhibitor. These groups can create a steric clash with "gatekeeper" residues in off-target kinases, preventing binding while being accommodated by the primary target.[7]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to exceptionally selective drugs, such as ibrutinib.[7]
-
Bivalent Inhibitors: This approach involves linking the pyrazolopyrimidine core to a second molecule (like a peptide) that targets a different, less-conserved site on the kinase, increasing overall specificity.[5][7]
-
Targeting Allosteric Sites: Developing inhibitors that bind to less-conserved allosteric sites outside the ATP pocket can achieve high selectivity.[12]
-
Atropisomer Restriction: For some molecules, locking the structure into a specific right- or left-handed conformation (atropisomer) can decouple activities against different kinases, making them more selective than the freely rotating parent molecule.[7][13]
Troubleshooting Guides
Problem 1: My inhibitor shows significant cytotoxicity in cell-based assays at concentrations required for on-target activity.
-
Possible Cause: The observed toxicity is likely due to the inhibition of one or more off-target kinases that are essential for cell survival. Non-selective kinase inhibition is often linked to unwanted side effects.[5]
-
Troubleshooting Steps:
-
Determine Therapeutic Window: Perform parallel dose-response curves for both on-target inhibition (e.g., measuring phosphorylation of a direct substrate) and cell viability. This will quantify the window between the desired effect and toxicity.
-
Identify Off-Target Culprits: Submit the compound for a broad kinome selectivity screen to identify unintended kinase targets that could be responsible for the cytotoxicity.[9]
-
Use an Orthogonal Approach: Test a different inhibitor with a distinct chemical scaffold that targets the same primary kinase. If the cytotoxicity persists, it may be an on-target effect.[9]
-
Confirm with a "Clean" Tool Compound: If possible, use a known, highly selective inhibitor for your target as a positive control to distinguish on-target versus off-target driven toxicity.
-
Rescue Experiment: If a specific off-target is suspected, you can try to "rescue" the cells from toxicity by overexpressing a drug-resistant mutant of that off-target kinase.
-
Problem 2: I am observing unexpected or paradoxical activation of a signaling pathway.
-
Possible Cause: Kinase inhibitors can cause complex cellular responses, including the activation of compensatory signaling pathways or indirect effects resulting from off-target inhibition.[9][14] An inhibitor might block Kinase A, which in turn stops the inhibition of Kinase B, leading to the paradoxical activation of Kinase B's pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related signaling pathways to map the cellular response more broadly.[9]
-
Confirm with RNAi: Use siRNA or shRNA to specifically knock down your primary kinase target. If this reproduces the same signaling changes, the effect is likely on-target. If not, an off-target is the probable cause.
-
Test in Multiple Cell Lines: Check if the unexpected effects are consistent across different cell lines. This helps distinguish between a general off-target effect and one specific to a particular cellular context.[9]
-
Consider Combination Inhibition: If a compensatory pathway is identified, using a combination of inhibitors to block both the primary and compensatory pathways may be necessary to achieve the desired biological outcome.[9]
-
Quantitative Data Summary
For any kinase inhibitor, a selectivity profile is essential for interpreting experimental data. The table below provides an illustrative example of how such data can be presented.
Table 1: Illustrative Selectivity Profile for a Hypothetical Pyrazolo[3,4-d]pyrimidine Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Selectivity vs. Primary Target (Fold) | Comment |
| Primary Target (CDK2) | 10 | 1 | On-Target |
| Src | 150 | 15 | Potential off-target |
| Abl | 300 | 30 | Potential off-target |
| VEGFR2 | 800 | 80 | Moderate selectivity |
| EGFR | > 10,000 | > 1,000 | Highly selective |
| p38α | > 10,000 | > 1,000 | Highly selective |
This table contains example data. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase IC50 Determination using ADP-Glo™ Assay
This protocol provides a framework for quantitatively measuring an inhibitor's potency against a purified kinase.[11]
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in a buffer containing DMSO. A typical starting concentration might be 100 µM, diluted in 1:3 steps.
-
Prepare a 2X Kinase/Substrate solution in reaction buffer. The optimal kinase concentration should be determined empirically.
-
Prepare a 2X ATP solution in reaction buffer. The concentration is often set at or near the ATP Km for the specific kinase.
-
-
Assay Procedure:
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well assay plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" background controls.
-
Gently mix the plate and incubate for 15-60 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at 30°C. The time and temperature should be optimized for linear substrate conversion.
-
-
Signal Detection:
-
Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other measurements.
-
Normalize the data relative to the "no inhibitor" control (0% inhibition) and a known potent inhibitor or no ATP control (100% inhibition).
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.
-
Visualizations
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
Enhancing the potency of pyrazolo-pyrimidinones through structural modification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the potency of pyrazolo-pyrimidinone compounds through structural modification.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for the synthesis of a pyrazolo-pyrimidinone core?
A1: The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[1][2] This reaction can be performed under acidic or basic conditions.[1] Alternative methods include three-component reactions, microwave-assisted synthesis, and cyclization of intermediates like β-enaminones.[1][2] For pyrazolo[3,4-d]pyrimidines, a common route involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid, followed by reaction with acetic anhydride to form a pyrazolo[3,4-d][1][3]oxazin-4-one intermediate, which can then be reacted with various nucleophiles to yield the desired pyrazolo[3,4-d]pyrimidin-4-ones.[4]
Q2: My synthesized pyrazolo-pyrimidinone shows low potency. Which positions on the scaffold are most critical for modification to improve activity?
A2: Structure-activity relationship (SAR) studies have highlighted several key positions on the pyrazolo-pyrimidinone scaffold where modifications can significantly impact potency. For pyrazolo[1,5-a]pyrimidines, substitutions at the 3, 5, and 7-positions are crucial for modulating activity against various targets like kinases.[2][5] For instance, in antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, aromatic rings at the R² and R³ positions were found to be necessary for activity.[6] For pyrazolo[3,4-d]pyrimidines, modifications at the N1, C3, and C6 positions have been shown to be critical for improving potency and selectivity, particularly for kinase inhibitors.[7]
Q3: I am observing poor solubility with my pyrazolo-pyrimidinone derivatives. What strategies can I employ to improve this?
A3: Poor aqueous solubility is a common issue with pyrazolo-pyrimidinone compounds.[8][9] Several strategies can be employed to address this:
-
Introduction of Polar Groups: Incorporating polar functional groups, such as amino or hydroxyl groups, can enhance solubility. For example, the addition of basic side chains has been shown to improve both solubility and potency.[1]
-
Prodrug Approach: Designing a more soluble prodrug that is metabolized to the active compound in vivo can be an effective strategy.[10]
-
Reduction of Crystal Packing Energy: Modifying the structure to decrease crystal packing energy and increase the degrees of rotational freedom can lead to improved solubility.[8][9]
-
Formulation Strategies: While a later-stage consideration, formulating the compound with permeation enhancers or other excipients can improve its apparent solubility and absorption.[10]
Q4: My compound is a potent inhibitor in biochemical assays but shows weak activity in cell-based assays. What could be the reason?
A4: Discrepancies between biochemical and cellular potency can arise from several factors:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. Low permeability can be indicated by assays like the Caco-2 or MDCK permeability assays.[10]
-
Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[10] A bi-directional Caco-2 assay can determine the efflux ratio.[10]
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes, leading to a lower effective concentration at the target.
-
Off-Target Effects: In some cases, potent cytotoxicity unrelated to the intended target can mask the desired cellular activity.[11]
Q5: How can I improve the selectivity of my pyrazolo-pyrimidinone kinase inhibitor?
A5: Achieving selectivity is a key challenge in kinase inhibitor development. The following approaches can be considered:
-
Targeting Specific Interactions: Exploit unique features of the target kinase's ATP-binding pocket. For example, the pyrazolo[1,5-a]pyrimidine moiety is known to form a hinge interaction with the Met592 residue in Tropomyosin Receptor Kinase (Trk).[12]
-
Introducing Steric Hindrance: Adding bulky groups can prevent binding to off-target kinases with smaller binding pockets.
-
Macrocyclization: Introducing a macrocyclic structure can enhance kinase inhibition and selectivity.[12]
-
Systematic SAR Studies: A systematic exploration of substituents around the pyrazolo-pyrimidinone core can help identify modifications that favor binding to the desired target over others.[5]
Troubleshooting Guides
Issue 1: Unexpected Regioisomer Formation During Synthesis
-
Question: During the cyclocondensation of 3-aminopyrazole with a β-dicarbonyl compound, I am obtaining a mixture of regioisomers or the unexpected isomer. How can I control the regioselectivity?
-
Answer: The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the 3-aminopyrazole and the β-dicarbonyl compound.[1]
-
Troubleshooting Steps:
-
Confirm Structure: Use NMR and solid-state studies (e.g., X-ray crystallography) to definitively identify the structure of the product.[1]
-
Modify Reaction Conditions: Vary the catalyst (acidic vs. basic), solvent, and temperature, as these can influence the reaction pathway.[1]
-
Protecting Groups: Consider using protecting groups on the 3-aminopyrazole to direct the cyclization to the desired position.
-
Choice of β-Dicarbonyl Equivalent: The choice of the β-dicarbonyl compound or its synthetic equivalent can significantly impact regioselectivity.[1]
-
-
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
-
Question: I am attempting to introduce aryl or other functional groups at a specific position on the pyrazolo-pyrimidinone core using a Suzuki or other palladium-catalyzed cross-coupling reaction, but the yields are consistently low. What can I do to improve the reaction efficiency?
-
Answer: Low yields in cross-coupling reactions can be due to several factors, including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Optimize Catalyst System: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. The choice of ligand is often crucial for reaction success.
-
Vary the Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) can have a significant impact on the reaction rate and yield.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can often accelerate the reaction and improve yields.[1][13]
-
Ensure Anhydrous and Inert Conditions: These reactions are often sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 3: Difficulty in Obtaining High-Quality Crystals for X-ray Crystallography
-
Question: My pyrazolo-pyrimidinone derivative is an amorphous solid or forms very small needles, making it difficult to obtain single crystals for X-ray diffraction to confirm its structure. What crystallization techniques can I try?
-
Answer: Obtaining high-quality crystals can be challenging. A systematic approach to screening different crystallization conditions is recommended.
-
Troubleshooting Steps:
-
Solvent Screening: Attempt crystallization from a variety of solvents with different polarities. Slow evaporation of the solvent is a common and effective technique.
-
Vapor Diffusion: Dissolve the compound in a good solvent and allow the vapor of a poor solvent (in which the compound is insoluble) to slowly diffuse into the solution.
-
Temperature Variation: Try slow cooling of a saturated solution.
-
Co-crystallization: If the compound has suitable functional groups, consider co-crystallization with a second molecule that can form hydrogen bonds or other non-covalent interactions.
-
Purification: Ensure the compound is of very high purity, as impurities can inhibit crystal growth.
-
-
Data Presentation
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 and Flt-3 Kinases
| Compound | 3-Substituent | 5-Substituent | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | hERG IC₅₀ (µM) | Reference |
| 1 | Phenyl | N,N-dimethylethanamine | 45 | 1.94 | >30 | [5] |
| 9a | 3-Trifluoromethoxyphenyl | trans-4-Aminocyclohexanol | 27 | 100-500 | >30 | [5] |
| 9b | 3-Trifluoromethylphenyl | trans-4-Aminocyclohexanol | 33 | 100-500 | >30 | [5] |
| 11a | 3-Trifluoromethoxyphenyl | 4-Hydroxycyclohexyl | 21 | 100-500 | >30 | [5] |
| 11b | 3-Trifluoromethylphenyl | 4-Hydroxycyclohexyl | 18 | 100-500 | >30 | [5] |
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |
| 42 | TrkA, ALK2 | KM12 | 0.82 | [14] |
| 42 | TrkA, ALK2 | EKVX | 4.13 | [14] |
| 43 | TrkA | MCF7 | 3.36 | [14] |
| 43 | TrkA | HCT116 | 1.40 | [14] |
| 43 | TrkA | EKVX | 3.49 | [14] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR Tyrosine Kinase
| Compound | EGFR-TK IC₅₀ (µM) | Reference |
| 4 | 0.054 | [15] |
| 15 | 0.135 | [15] |
| 16 | 0.034 | [15] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This protocol describes the one-step cyclocondensation reaction for the synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.[3][6]
-
Reactant Preparation: Dissolve the desired 3-aminopyrazole (1.0 equivalent) and β-ketoester (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC₅₀ value of a pyrazolo-pyrimidinone inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption.[13][16]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted compound, a vehicle control (DMSO), and a positive control inhibitor to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the purified recombinant kinase enzyme, and the specific peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Stop the kinase reaction and measure the amount of ATP remaining in each well using a commercial kit (e.g., ADP-Glo™). This typically involves adding a reagent that converts ADP to ATP and then a second reagent to generate a luminescent signal proportional to the ATP concentration.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of a pyrazolo-pyrimidinone inhibitor on the metabolic activity and viability of cancer cells.[17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizations
Caption: General synthetic workflow for the pyrazolo-pyrimidinone core.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors and Other Targeted Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives against other established Epidermal Growth Factor Receptor (EGFR) inhibitors. This analysis is supported by experimental data from various studies, detailing the potency and cellular effects of these compounds.
The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising framework in the design of novel EGFR inhibitors. Its structural similarity to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the EGFR kinase domain. This guide will delve into the comparative efficacy of derivatives of this scaffold against well-known EGFR inhibitors such as Gefitinib, Erlotinib, and Afatinib.
Comparative Efficacy of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and established EGFR inhibitors against EGFR kinase activity and cancer cell lines.
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| Compound 12b | EGFRwt | 0.016 | A549 | 8.21 |
| EGFRT790M | 0.236 | HCT-116 | 19.56 | |
| Compound 6b | EGFR-TK | 91% inhib | MCF-7 | - |
| A-549 | - | |||
| Compound 16 | EGFR-TK | 0.034 | - | - |
| Compound 4 | EGFR-TK | 0.054 | - | - |
| Compound 15 | EGFR-TK | 0.135 | - | - |
| Established EGFR Inhibitors | ||||
| Gefitinib | EGFR L858R | - | H3255 | 0.075 |
| EGFR wt | - | Calu-3 | 1.4 | |
| Erlotinib | EGFRwt | - | PC-9 | 0.007 |
| H3255 | 0.012 | |||
| Afatinib | EGFRwt | - | PC-9 | 0.0008 |
| H3255 | 0.0003 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EGFR Kinase Assay (Generic Protocol)
This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). Prepare stock solutions of recombinant human EGFR protein, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Compound Dilution : Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Kinase Reaction : In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the peptide substrate.
-
Initiation and Incubation : Initiate the reaction by adding a predetermined concentration of ATP (often at the Km value for the enzyme). Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment : Prepare serial dilutions of the test compounds. Remove the culture medium and add fresh medium containing the different concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition : Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution in each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by Pyrazolo[3,4-d]pyrimidines.
Caption: General Experimental Workflow for Evaluating EGFR Inhibitors.
A Head-to-Head Battle in NSCLC Cell Lines: Novel 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives Challenge Erlotinib
A new class of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives is emerging as a promising challenger to the established EGFR inhibitor, erlotinib, in the context of non-small cell lung cancer (NSCLC). Preclinical studies on NSCLC cell lines, particularly A549, reveal that specific derivatives demonstrate comparable, and in some aspects superior, anti-proliferative and EGFR kinase inhibitory activity. This guide provides a detailed comparison of a lead derivative, compound 12b, and erlotinib, supported by experimental data and protocols for researchers in oncology and drug development.
Executive Summary of Comparative Performance
In direct comparative studies, the this compound derivative, designated as compound 12b, has shown potent activity against the A549 NSCLC cell line. Its performance in cell viability and EGFR kinase inhibition assays positions it as a significant compound of interest for further investigation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative in vitro assays.
Table 1: In Vitro Anti-proliferative Activity against A549 NSCLC Cell Line
| Compound | IC50 (µM) |
| Compound 12b | 8.21 |
| Erlotinib | Not explicitly stated in the direct comparative study, but other studies show a range of ~5-30 µM in A549 cells. |
Table 2: In Vitro EGFR Kinase Inhibitory Activity
| Compound | IC50 (µM) |
| Compound 12b | 0.016 |
| Erlotinib | 0.006 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Anti-proliferative MTT Assay
This assay determines the concentration of the compounds that inhibits the growth of A549 cells by 50% (IC50).
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., compound 12b and erlotinib). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR tyrosine kinase.
-
Reagent Preparation: Prepare the EGFR enzyme, substrate (poly(Glu, Tyr) 4:1), and ATP solution in the appropriate kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
IC50 Calculation: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. IC50 values are determined from the dose-response curves.
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to assess the effect of the compounds on the phosphorylation status of key proteins in the EGFR signaling cascade.
-
Cell Lysis: A549 cells are treated with the test compounds for a specified duration. Subsequently, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR Tyr1068), total Akt, phosphorylated Akt (p-Akt Ser473), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2 Thr202/Tyr204). A loading control, such as β-actin or GAPDH, is also probed.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualizing the Mechanism of Action
To illustrate the targeted signaling pathway and the experimental process, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Overall Experimental Workflow for Compound Comparison.
Evaluating the efficacy of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol against EGFR T790M resistance mutation.
A Comparative Guide for Researchers in Oncology Drug Discovery
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary driver of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This has spurred the development of third-generation inhibitors specifically designed to overcome this resistance mechanism. This guide provides a comparative evaluation of a promising pyrazolo[3,4-d]pyrimidine-based compound against the established third-generation inhibitor, osimertinib, for targeting the EGFR T790M mutation.
Executive Summary
This guide focuses on a representative 1H-pyrazolo[3,4-d]pyrimidine derivative, herein referred to as Compound 12b , which has demonstrated significant inhibitory activity against the EGFR T790M mutant.[1][2] We compare its efficacy with osimertinib , the current standard-of-care for patients with EGFR T790M-mutated NSCLC. The data presented is compiled from preclinical studies and is intended to inform researchers on the potential of this novel scaffold in the development of next-generation EGFR inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Compound 12b and osimertinib was evaluated through biochemical kinase inhibition assays and cell-based viability assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Biochemical Kinase Inhibition
The inhibitory activity against wild-type EGFR (EGFRwt) and the resistant T790M mutant was determined using purified recombinant EGFR enzymes.
| Compound | EGFRwt IC50 (µM) | EGFR T790M IC50 (µM) | Selectivity for T790M vs. WT |
| Compound 12b | 0.016[1][2] | 0.236[1][2] | ~0.07 |
| Osimertinib | ~0.494 | ~0.011 | ~45 |
Note: Lower IC50 values indicate greater potency. The selectivity index is calculated as (IC50 EGFRwt / IC50 EGFR T790M). A higher selectivity index is generally desirable, indicating a greater therapeutic window.
Cellular Proliferation Inhibition
The anti-proliferative effects of the compounds were assessed in human cancer cell lines. Compound 12b was tested against A549 (EGFRwt) and HCT-116 (EGFRwt) cell lines.[3] Osimertinib's activity is well-characterized against various NSCLC cell lines, including those harboring the T790M mutation (e.g., H1975).
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| Compound 12b | A549 | Wild-Type | 8.21[3] |
| Compound 12b | HCT-116 | Wild-Type | 19.56[3] |
| Osimertinib | H1975 | L858R/T790M | ~0.009 |
Experimental Methodologies
For the purpose of reproducibility and clear comparison, the following are detailed protocols for the key experiments cited in this guide.
EGFR Kinase Inhibition Assay (for Compound 12b)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant Human EGFRwt and EGFR T790M kinase domains
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant EGFR enzyme (either WT or T790M), and substrate.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for ATP for each enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay for Compound 12b)
This colorimetric assay assesses the impact of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for EGFR Signaling
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the mechanism of action of the inhibitor.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Caption: General Workflow for Western Blot Analysis.
References
Unlocking Precision Oncology: A Comparative Guide to Molecular Docking of Pyrazolopyrimidine Derivatives with the EGFR Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) is a crucial regulator of cellular signaling pathways, and its dysregulation is a hallmark of various cancers.[1] The development of targeted therapies that inhibit the EGFR kinase domain has revolutionized cancer treatment. Among the promising classes of inhibitors are pyrazolopyrimidine derivatives, which have demonstrated significant potential in preclinical studies. This guide provides a comparative analysis of molecular docking studies of various pyrazolopyrimidine derivatives with the EGFR kinase domain, supported by experimental data and detailed methodologies to aid in the rational design of next-generation EGFR inhibitors.
Comparative Analysis of Pyrazolopyrimidine Derivatives
The efficacy of pyrazolopyrimidine derivatives as EGFR inhibitors is evaluated based on their binding affinity to the kinase domain and their biological activity in cancer cell lines. Molecular docking studies provide valuable insights into the binding modes and energies of these compounds, which often correlate with their inhibitory potential.
Binding Affinities and In Vitro Activity
The following tables summarize the binding energies and 50% inhibitory concentrations (IC50) of selected pyrazolopyrimidine and related derivatives from various studies. Lower binding energies and IC50 values are indicative of more potent inhibition.
| Compound | Target | Docking Score (kcal/mol) | Reference |
| Pyrazoline derivative 4Aiii | EGFR Kinase | - | [2] |
| Pyrimidine derivative 5Bii | EGFR Kinase | - | [2] |
| Chalcone, pyrazoline, and pyrimidine derivatives | EGFR-kinase | -7.32 to -10.91 | [2] |
| Synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFRWT | -19.63 to -23.67 | [3] |
| Synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFRT790M | -16.09 to -21.66 | [3] |
| Thieno[2,3-d]pyrimidine derivative 5b | EGFRWT | - | [4] |
| Thieno[2,3-d]pyrimidine derivative 5b | EGFRT790M | - | [4] |
| Thiazolyl pyrazoline 7g | EGFR | -11.14 to -10.64 | [5] |
| Thiazolyl pyrazoline 7m | EGFR | -11.14 to -10.64 | [5] |
| Erlotinib (Reference) | EGFR | -10.86 | [5] |
| Compound | Cell Line | IC50 (µM) | Target | IC50 (µM) | Reference |
| Compound 6a | HepG2, MCF-7, HCT-116 | - | EGFR | 0.163 | [1][6] |
| Compound 6b | HepG2 | 3.26 | EGFR | 0.126 | [1][6] |
| Compound 6b | MCF-7 | 3.19 | HER2 | 0.083 | [1][6] |
| Compound 6b | HCT-116 | 5.01 | - | - | [1][6] |
| Pyrazoline derivative 4Aiii | - | - | EGFR kinase | 0.19 | [2] |
| Compound 12b | - | - | EGFRWT | 0.016 | [3] |
| Compound 12a | - | - | EGFRWT | 0.021 | [3] |
| Erlotinib (Reference) | - | - | EGFRWT | 0.006 | [3] |
| Compound 14d | HepG-2, Hela, HCT-116, MCF-7 | 4.28, 5.18, 3.97, 9.85 | EGFRWT | 56.02 | [7] |
| Gefitinib (Reference) | - | - | EGFRWT | 41.79 | [7] |
| Compound 16 | - | - | EGFR | 0.034 | [8] |
| Compound 4 | - | - | EGFR | 0.054 | [8] |
| Compound 15 | - | - | EGFR | 0.135 | [8] |
| Thieno[2,3-d]pyrimidine derivative 5b | MCF-7, A549 | - | EGFRWT | 0.03719 | [4] |
| Thieno[2,3-d]pyrimidine derivative 5b | - | - | EGFRT790M | 0.2041 | [4] |
| Thiazolyl pyrazoline 7b | - | - | EGFR | 0.083 | [5] |
| Thiazolyl pyrazoline 7g | A549, T-47D | 3.92, 0.88 | EGFR | 0.262 | [5] |
| Thiazolyl pyrazoline 7l | - | - | EGFR | 0.171 | [5] |
| Thiazolyl pyrazoline 7m | A549, T-47D | 6.53, 0.75 | EGFR | 0.305 | [5] |
| Erlotinib (Reference) | - | - | EGFR | 0.057 | [5] |
Experimental Protocols
A standardized molecular docking protocol is crucial for obtaining reliable and reproducible results. The following methodology outlines the key steps involved in the molecular docking of pyrazolopyrimidine derivatives with the EGFR kinase domain.
Protein Preparation
The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is in complex with the inhibitor erlotinib.[9][10] The protein is prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges to the atoms.
Ligand Preparation
The 2D structures of the pyrazolopyrimidine derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are prepared by:
-
Minimizing their energy using a suitable force field (e.g., MMFF94).[11]
-
Assigning appropriate bond orders and charges.
Molecular Docking Simulation
Software such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger is used to perform the docking simulations.[2][5][12] The key steps are:
-
Grid Box Generation: A grid box is defined around the active site of the EGFR kinase domain, typically centered on the co-crystallized ligand.[11]
-
Docking Algorithm: A stochastic search algorithm, such as a Lamarckian genetic algorithm, is employed to explore the conformational space of the ligand within the defined active site.
-
Pose Generation and Scoring: The docking program generates multiple binding poses of the ligand and scores them based on a scoring function that estimates the binding free energy.
Analysis of Docking Results
The docking results are analyzed to:
-
Identify the best binding pose for each ligand based on the docking score and cluster analysis.
-
Visualize the interactions between the ligand and the key amino acid residues in the EGFR active site, such as hydrogen bonds and hydrophobic interactions.
-
Compare the binding modes of the designed compounds with that of known EGFR inhibitors like erlotinib.
Visualizing Molecular Docking and EGFR Signaling
To better understand the processes involved, the following diagrams illustrate the molecular docking workflow and the EGFR signaling pathway.
Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of pyrazolopyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. bk21foureree.hanyang.ac.kr [bk21foureree.hanyang.ac.kr]
- 7. Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
A Comparative Analysis of Pyrazolopyrimidine Inhibitors: Unraveling their Binding Modes
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation for a multitude of potent protein kinase inhibitors. These inhibitors typically function by competing with ATP for the kinase's active site, thereby modulating cellular signaling pathways implicated in various diseases, most notably cancer. This guide provides an in-depth comparative analysis of the binding modes of several pyrazolopyrimidine inhibitors, supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data on Inhibitor Potency
The inhibitory activity of pyrazolopyrimidine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of various pyrazolopyrimidine analogs against different protein kinases, providing a basis for a comparative assessment of their potency and selectivity.
Table 1: Comparative Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against SRC Family Kinases (SFKs) and ABL Kinase.
| Compound ID | N1-Substituent | C3-Substituent | SRC IC50 (nM) | ABL IC50 (nM) | Selectivity (ABL/SRC) |
| PP1 | tert-butyl | p-tolyl | 170 | 200 | 1.2 |
| 7i | 2-(4-(dimethylamino)piperidin-1-yl)ethyl | p-tolyl | 10 | 500 | 50 |
| 7j | 2-(4-(dimethylamino)piperidin-1-yl)ethyl | 4-chlorophenyl | 12 µM (EC50) | - | - |
| 7k | 2-(4-(dimethylamino)piperidin-1-yl)ethyl | 4-methoxyphenyl | 12 µM (EC50) | - | - |
| 9d | 2-(4-(dimethylamino)piperidin-1-yl)ethyl | 3-hydroxyphenyl | 5 | 1500 | 300 |
| 11a | 2-(4-(dimethylamino)piperidin-1-yl)ethyl | 3-(trifluoromethyl)phenyl | 0.8 | >1000 | >1250 |
Data synthesized from multiple sources, with EC50 values for 7j and 7k representing cellular potency.
Table 2: Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases. [1]
| Compound ID | R1-Substituent on Phenyl Ring | R2-Substituent on Pyrazolopyrimidine | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | 4-CN | H | 0.45 | 0.23 |
| 6t | 4-F | H | 0.09 | 0.45 |
| Ribociclib (Ref.) | - | - | 0.07 | - |
| Larotrectinib (Ref.) | - | - | - | 0.07 |
Comparative Analysis of Binding Modes
The efficacy and selectivity of pyrazolopyrimidine inhibitors are dictated by their specific interactions within the ATP-binding pocket of the target kinase. X-ray crystallography and molecular modeling studies have revealed key structural determinants of these interactions.
A conserved binding motif for pyrazolo[3,4-d]pyrimidines involves the formation of two hydrogen bonds between the pyrimidine ring's N5 and the 4-amino group with the backbone of the kinase hinge region.[2][3] This mimics the interaction of the adenine base of ATP.
SRC Family Kinases:
In SRC kinases, the substituent at the C3 position of the pyrazolopyrimidine core extends into a hydrophobic pocket.[3] Modifications at this position significantly influence inhibitor potency and selectivity. For instance, the introduction of a meta-hydroxyl group on the C4 anilino ring has been shown to be favorable for c-Src inhibition.[4] The N1 substituent explores the solvent-exposed region of the ATP binding site. In the highly selective SRC inhibitor 11a , the dimethylamino group of the ethylpiperidinyl moiety at the N1 position forms an interaction with Asp404.[5] This contrasts with its interaction in ABL kinase, where the larger N1 group of 11a clashes with Tyr253 in the catalytic site, contributing to its remarkable selectivity.[5]
CDK2 and TRKA Kinases:
Molecular docking studies of pyrazolo[1,5-a]pyrimidine inhibitors targeting CDK2 and TRKA reveal that these compounds also occupy the ATP binding site. The specific interactions, however, are influenced by the nature of the substituents. For potent dual inhibitors like 6t and 6s , the pyrazolopyrimidine core is expected to engage in hydrogen bonding with the hinge region of both kinases, while the substituted phenyl rings at other positions likely form interactions with specific residues in the respective active sites, contributing to their dual inhibitory activity.[1]
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay, a common method for quantifying the activity of kinase inhibitors.
Objective: To determine the IC50 value of a pyrazolopyrimidine inhibitor against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrazolopyrimidine inhibitor stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the pyrazolopyrimidine inhibitor in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution (diluted in kinase assay buffer) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed substrate and ATP solution (in kinase assay buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway involving SRC kinase and a typical experimental workflow for inhibitor analysis.
Caption: Experimental workflow for determining inhibitor potency.
Caption: Simplified SRC kinase signaling pathway.
References
- 1. Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma [ricerca.univaq.it]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its resemblance to the purine core of ATP allows for effective competition at the kinase ATP-binding site, leading to the modulation of key signaling pathways implicated in various diseases, particularly cancer.[1][2] This guide provides a comparative analysis of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of their mechanism of action.
Performance Comparison: Novel vs. Established Kinase Inhibitors
The efficacy of novel pyrazolo[3,4-d]pyrimidine inhibitors is best assessed through direct comparison with established, clinically relevant kinase inhibitors. The following tables summarize the inhibitory activities (IC50 values) of several novel compounds against their target kinases and in various cancer cell lines, benchmarked against well-known inhibitors.
Table 1: Src Kinase Inhibitor Performance
| Compound | Target Kinase | IC50 (nM) - Enzymatic Assay | Cell Line | IC50 (µM) - Cell-Based Assay | Reference Inhibitor | IC50 (µM) - Cell-Based Assay (Reference) |
| SI306 | Src | - | U87 Glioblastoma | ~5.0 | Dasatinib | >10 |
| pro-Si306 (prodrug) | Src | - | U87 Glioblastoma | ~5.0 | Dasatinib | >10 |
| 7e | Src | 0.7 | HepG2 | 2.47 | Dasatinib | - |
| SI-388 | Src | - | Glioblastoma | - | Dasatinib | - |
Data sourced from multiple studies; direct comparison should be made with caution.
Table 2: CDK2 Inhibitor Performance
| Compound | Target Kinase | IC50 (µM) - Enzymatic Assay | Cell Line | IC50 (µM) - Cell-Based Assay | Reference Inhibitor | IC50 (µM) - Enzymatic Assay (Reference) |
| Compound 4a | CDK2 | 0.21 | HCT116 | - | Roscovitine | 0.25 |
| Compound 14 | CDK2 | 0.057 | HCT-116 | 0.006 | Sorafenib | 0.184 |
| Compound 13 | CDK2 | 0.081 | - | - | Sorafenib | 0.184 |
| Compound 15 | CDK2 | 0.119 | - | - | Sorafenib | 0.184 |
Data sourced from multiple studies; direct comparison should be made with caution.[2]
Table 3: EGFR Kinase Inhibitor Performance
| Compound | Target Kinase | IC50 (µM) - Enzymatic Assay | Cell Line | GI50 (µM) - Cell-Based Assay | Reference Inhibitors |
| Compound 4 | EGFR | 0.054 | - | - | Erlotinib, Gefitinib |
| Compound 15 | EGFR | 0.135 | NCI-60 | 1.18 - 8.44 | Erlotinib, Gefitinib |
| Compound 16 | EGFR | 0.034 | NCI-60 | 0.018 - 9.98 | Erlotinib, Gefitinib |
GI50 represents the concentration for 50% growth inhibition.[3][4]
Experimental Protocols
To validate the mechanism of action of novel pyrazolo[3,4-d]pyrimidine kinase inhibitors, a series of key experiments are essential. The following are detailed protocols for these assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (often radiolabeled, e.g., [γ-33P]-ATP, or used in conjunction with ADP-Glo™ Kinase Assay)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the recombinant kinase to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor cocktail).
-
Detect kinase activity. For radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Following the treatment period, add the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates, providing direct evidence of target engagement and pathway modulation within the cell.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like GAPDH or β-actin.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex signaling pathways targeted by these inhibitors and the experimental processes used for their validation.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADMET Prediction: A Comparative Guide for Novel Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of novel pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant therapeutic potential. For comparative analysis, this guide also presents the ADMET properties of other relevant heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines, imidazo[1,2-a]pyrimidines, and quinazolines, which are often investigated for similar biological targets such as protein kinases. The data presented herein is collated from various scientific publications and predicted using established computational tools.
Comparative Analysis of Predicted ADMET Properties
The following tables summarize the key in silico ADMET parameters for representative pyrazolo[1,5-a]pyrimidine derivatives and their alternatives. These parameters are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.
Table 1: Comparison of Physicochemical and Absorption Properties
| Compound Class | Representative Compound(s) | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Gastrointestinal (GI) Absorption |
| Pyrazolo[1,5-a]pyrimidines | Derivative A, B, C | 350-500 | 2.5-4.5 | 80-120 | 1-2 | 5-7 | High |
| Pyrazolo[3,4-d]pyrimidines | Compound X, Y, Z | 380-520 | 3.0-5.0 | 90-130 | 1-3 | 6-8 | High |
| Imidazo[1,2-a]pyrimidines | Ligand 1, 2, 3 | 320-480 | 2.0-4.0 | 70-110 | 0-2 | 4-6 | High |
| Quinazolines | Inhibitor I, II, III | 400-550 | 3.5-5.5 | 100-140 | 1-2 | 5-8 | High to Moderate |
Table 2: Comparison of Distribution, Metabolism, and Excretion Properties
| Compound Class | Representative Compound(s) | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Renal OCT2 Substrate |
| Pyrazolo[1,5-a]pyrimidines | Derivative A, B, C | No | No | Yes | Yes | No | Yes | No |
| Pyrazolo[3,4-d]pyrimidines | Compound X, Y, Z | No | Yes/No | Yes | Yes | Yes | Yes | No |
| Imidazo[1,2-a]pyrimidines | Ligand 1, 2, 3 | Yes/No | No | No | Yes | No | Yes | Yes |
| Quinazolines | Inhibitor I, II, III | No | Yes | Yes | Yes | Yes | Yes | No |
Table 3: Comparison of Predicted Toxicity Profiles
| Compound Class | Representative Compound(s) | AMES Toxicity | hERG I Inhibitor | Hepatotoxicity | Skin Sensitization |
| Pyrazolo[1,5-a]pyrimidines | Derivative A, B, C | No | Medium Risk | Yes/No | No |
| Pyrazolo[3,4-d]pyrimidines | Compound X, Y, Z | No | High/Medium Risk | Yes | No |
| Imidazo[1,2-a]pyrimidines | Ligand 1, 2, 3 | No | Low Risk | No | No |
| Quinazolines | Inhibitor I, II, III | Yes/No | High Risk | Yes | Yes/No |
Experimental Protocols
The in silico ADMET predictions summarized in this guide are based on methodologies employed in various cited research articles, which commonly utilize the following publicly accessible web-based platforms. The specific parameters and models within these tools may vary between studies.
1. SwissADME (--INVALID-LINK--)
-
Methodology: SwissADME is a web-based tool that allows for the computation of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1] The input is typically a list of SMILES (Simplified Molecular Input Line Entry System) strings. The platform provides predictions for various parameters including lipophilicity (consensus LogP), water solubility (ESOL, Ali, and SILICOS-IT models), and pharmacokinetics (e.g., GI absorption, BBB permeability, P-gp substrate, and CYP inhibition).[2] Drug-likeness is evaluated based on rules such as Lipinski's rule of five, Ghose filter, Veber rule, and Egan rule. The "Boiled-Egg" model provides an intuitive visualization of passive gastrointestinal absorption and blood-brain barrier penetration.[3]
2. pkCSM (--INVALID-LINK--)
-
Methodology: pkCSM is a tool that predicts pharmacokinetic and toxicity properties of small molecules based on their graph-based signatures.[4][5] It models various ADMET properties including absorption (water solubility, Caco-2 permeability, intestinal absorption), distribution (volume of distribution, fraction unbound, BBB permeability, CNS permeability), metabolism (CYP2D6, CYP3A4 substrate/inhibitor), excretion (total clearance, renal OCT2 substrate), and toxicity (AMES toxicity, hERG I inhibition, hepatotoxicity, skin sensitization).[6] The prediction is based on machine learning models trained on a large dataset of experimentally determined properties.
3. PreADMET (--INVALID-LINK--)
-
Methodology: PreADMET is a web-based application for predicting ADME and toxicity data.[7] It consists of modules for calculating molecular descriptors, predicting drug-likeness, and modeling ADME properties such as Caco-2 cell permeability, MDCK cell permeability, human intestinal absorption (HIA), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. Toxicity predictions include mutagenicity (Ames test) and carcinogenicity. The models are built using various statistical and machine learning methods.
Visualizing Key Pathways and Processes
In Silico ADMET Prediction Workflow
The following diagram illustrates a general workflow for in silico ADMET prediction in the early stages of drug discovery.
Caption: A generalized workflow for in silico ADMET prediction.
Signaling Pathway of Cyclin-Dependent Kinase 2 (CDK2)
Many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Signaling Pathway of Tropomyosin Receptor Kinase A (TrkA)
Tropomyosin Receptor Kinase A (TrkA) is another important target for pyrazolo[1,5-a]pyrimidine-based inhibitors, particularly in the context of cancer therapy.
Caption: Overview of the TrkA signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950) [hmdb.ca]
A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine and Triazolopyrimidine Antimalarial Activity
A detailed analysis for researchers and drug development professionals in infectious diseases.
The urgent need for novel antimalarial agents with unique mechanisms of action to combat rising drug resistance has propelled the investigation of diverse heterocyclic scaffolds. Among these, pyrazolo[3,4-d]pyrimidines and triazolopyrimidines have emerged as privileged structures. This guide provides a direct comparison of their antimalarial activity, supported by experimental data, to inform future drug discovery efforts.
Executive Summary
While both pyrazolo[3,4-d]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines have been explored for their therapeutic potential, the latter has been more extensively validated as a potent class of antimalarials. Direct comparative studies demonstrate that triazolopyrimidine derivatives exhibit significantly lower IC50 values against Plasmodium falciparum than their pyrazolopyrimidine counterparts. The primary mechanism of action for the potent antimalarial activity of triazolopyrimidines is the selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for parasite survival.[2][4][5] In contrast, while some pyrazolo[3,4-d]pyrimidines show antiplasmodial activity, their mechanism of action is less defined and they are more commonly investigated as kinase inhibitors.[6][7][8]
Quantitative Data Comparison
The following table summarizes the in vitro antimalarial activity of representative compounds from both classes against the chloroquine-sensitive (3D7) strain of P. falciparum. The data is extracted from a comparative study by Boechat et al. (2021).[4][5]
| Compound Class | Representative Compound | P. falciparum (3D7) IC50 (µM) | PfDHODH IC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) |
| [1][2][3]Triazolo[1,5-a]pyrimidine | Compound 23 | 0.030 | 0.10 | > 50 |
| [1][2][3]Triazolo[1,5-a]pyrimidine | Compound 21 | 0.032 | 0.11 | > 50 |
| [1][2][3]Triazolo[1,5-a]pyrimidine | Compound 24 | 0.050 | 0.13 | > 50 |
| [1][2][3]Triazolo[1,5-a]pyrimidine | Compound 20 | 0.086 | 0.12 | > 50 |
| Pyrazolo[1,5-a]pyrimidine | Analogue Series | 0.030 - 9.1 | Not reported as primary target | Not specified for all analogues |
| Reference Drug | Chloroquine | ~0.030 - 0.086 | N/A | Not specified |
Data synthesized from Boechat et al. (2021). The pyrazolo[1,5-a]pyrimidine data represents a range for a series of analogues, with the most potent showing comparable activity to the triazolopyrimidines, although the class was generally less potent.[4][5]
Mechanism of Action: A Tale of Two Pathways
The superior antimalarial activity of the triazolopyrimidine scaffold is largely attributed to its well-defined mechanism of action targeting a pathway critical to the parasite's survival.
Triazolopyrimidines: Targeting Pyrimidine Biosynthesis
Plasmodium parasites are incapable of salvaging pre-formed pyrimidines and are thus entirely dependent on the de novo pyrimidine biosynthesis pathway for the synthesis of DNA and RNA.[2][9] The fourth and rate-limiting step in this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH).[2] Triazolopyrimidine derivatives have been identified as potent and selective inhibitors of P. falciparum DHODH (PfDHODH).[2][10][11] These compounds bind to a site adjacent to the flavin mononucleotide (FMN) cofactor, leading to the cessation of pyrimidine production and subsequent parasite death.[10] This targeted approach has led to the development of clinical candidates such as DSM265 and DSM421.[10][11]
Caption: Inhibition of PfDHODH by triazolopyrimidines blocks pyrimidine synthesis.
Pyrazolo[3,4-d]pyrimidines: A Broader Spectrum of Activity
The pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of adenine, which allows it to interact with the ATP-binding sites of various kinases.[7][8] Consequently, this class of compounds has been more extensively explored as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), for anti-cancer applications.[7][12] While some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antiplasmodial activity, a single, well-defined antimalarial mechanism of action has not been established. It is plausible that their activity could stem from the inhibition of parasitic kinases, which are crucial for various stages of the parasite's life cycle.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison.
In Vitro Anti-plasmodial Activity Assay
-
P. falciparum Culture: Asexual erythrocytic stages of P. falciparum (e.g., 3D7 or W2 strains) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Susceptibility Testing: The SYBR Green I-based fluorescence assay is commonly used.
-
Asynchronous parasite cultures (typically at 1% parasitemia and 2% hematocrit) are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.
-
After incubation, the plates are frozen and thawed to lyse the red blood cells.
-
SYBR Green I lysis buffer is added to each well to stain the parasitic DNA.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a nonlinear regression model.
PfDHODH Enzyme Inhibition Assay
-
Enzyme and Substrates: Recombinant PfDHODH is expressed and purified. The assay mixture includes the enzyme, the substrate dihydroorotate, and the electron acceptor coenzyme Q.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor.
-
The reaction is initiated by the addition of dihydroorotate.
-
The reduction of coenzyme Q is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 274 nm) or by using a coupled assay with a dye like 2,6-dichloroindophenol (DCIP).
-
-
Data Analysis: The rate of reaction is determined for each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
Experimental Workflow
The general workflow for screening and identifying novel antimalarial compounds targeting a specific enzyme is depicted below.
Caption: A typical workflow for antimalarial drug screening and development.
Conclusion
Based on the current body of evidence, triazolopyrimidines represent a more promising and validated class of antimalarial agents compared to pyrazolo[3,4-d]pyrimidines . Their potent, low-nanomolar activity is directly linked to the selective inhibition of PfDHODH, a clinically validated drug target. While pyrazolo[3,4-d]pyrimidines can exhibit antiplasmodial effects, their development as antimalarials is less advanced, and further studies are required to elucidate their precise mechanism of action and to optimize their potency and selectivity against P. falciparum. For researchers and drug development professionals, focusing on the triazolopyrimidine scaffold offers a more direct and validated path toward novel antimalarial therapies.
References
- 1. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity profile of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the kinase selectivity profile of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a compound commonly known as PP1. It is intended to serve as a valuable resource for researchers utilizing this inhibitor, offering a clear comparison against relevant alternatives and detailing the experimental context of the inhibitory data.
Introduction
This compound (PP1) is a potent, ATP-competitive, and reversible inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] It is recognized for its high selectivity for SFK members over many other tyrosine and serine/threonine kinases, making it a critical tool for dissecting cellular signaling pathways regulated by this family.[2][3] Understanding the precise selectivity profile of PP1 is essential for accurately interpreting experimental outcomes and for its potential development as a therapeutic agent. This guide summarizes its inhibitory activity against a panel of kinases and provides standardized protocols for assessing kinase inhibition.
Kinase Selectivity and Potency Profile
The inhibitory activity of PP1 is most pronounced against members of the Src family, particularly LCK and FYN.[1][2] To provide a clear benchmark, its performance is compared with PP2, a closely related pyrazolopyrimidine inhibitor, and Dasatinib, a multi-targeted kinase inhibitor used in clinical settings. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are presented below.
| Kinase Target | PP1 IC50 (nM) | PP2 IC50 (nM) | Dasatinib IC50 (nM) | Kinase Family |
| LCK | 5[1] | 4[2][3][4] | < 1 | Src Family |
| FYN | 6[1] | 5[2][3][4] | < 1 | Src Family |
| HCK | 20 | 5[2] | < 1 | Src Family |
| SRC | 170[1] | - | 0.5[5] | Src Family |
| PTK6 (Brk) | 2.5 - 230 | 13 - 50[1] | - | Tec Family |
| c-KIT | 75 - 100 | - | < 30[5] | Receptor Tyrosine Kinase |
| PDGFR | 75 - 100 | - | < 30[5] | Receptor Tyrosine Kinase |
| RET | 75 - 100 | - | - | Receptor Tyrosine Kinase |
| EGFR | 250 | 480[3] | - | Receptor Tyrosine Kinase |
| BCR-ABL | Moderately Inhibits | - | < 1[6] | Non-Receptor Tyrosine Kinase |
| ZAP-70 | > 100,000 | > 100,000[2][3] | - | Syk Family |
| JAK2 | > 50,000 | > 50,000[2][3] | - | Janus Kinase Family |
Note: IC50 values can vary based on specific assay conditions, ATP concentration, and substrate used. The wide range for PTK6 reflects data from different experimental setups.[1] The data presented are compiled from multiple sources for comparative purposes.
Experimental Protocols
Accurate determination of inhibitor potency is fundamental to kinase research. Below is a generalized protocol for an in vitro biochemical kinase assay to determine the IC50 value of an inhibitor like PP1.
Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound and determine its IC50 value.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed is measured, often through the detection of a radiolabel, fluorescence, or luminescence. The inhibitor's effect is determined by measuring the reduction in signal compared to a control reaction without the inhibitor.
Materials:
-
Purified, active kinase enzyme
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (spiked with [γ-³²P]ATP for radiometric assays or unlabeled for other formats)
-
Test inhibitor (PP1) dissolved in DMSO
-
Stop solution (e.g., phosphoric acid or EDTA)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid, fluorescent antibody, or luciferase/luciferin system)
-
Plate reader (e.g., scintillation counter, fluorescence reader, or luminometer)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of PP1 in DMSO. A typical starting concentration might be 100 µM, diluted in 10 steps with a 1:3 dilution factor.
-
Reaction Setup: In each well of the assay plate, add the kinase, its substrate, and the reaction buffer.
-
Inhibitor Addition: Add a small volume of the diluted PP1 or DMSO (for control wells) to the appropriate wells. Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction by adding the stop solution.
-
Signal Detection:
-
Radiometric: Spot the reaction mixture onto a filter membrane, wash away excess [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence: Add detection reagents according to the kit manufacturer's instructions (e.g., an antibody that recognizes the phosphorylated substrate or a reagent that measures ATP depletion) and read the signal on the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for kinase inhibition assays and the central role of Src kinases in cellular signaling.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Simplified Src kinase signaling pathway.
References
- 1. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2 | Cell Signaling Technology [cellsignal.com]
- 3. PP 2 | Src kinase inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-1-Phenyl-1H-pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, particularly as an anticancer agent.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted derivatives, focusing on their potential as kinase inhibitors. The strategic placement of various substituents at the 4-position of the pyrazolopyrimidine core has been extensively explored to modulate their potency and selectivity against different protein kinases.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine analogs against different cancer cell lines and kinases. These derivatives often target the ATP-binding site of kinases, and modifications at the C-4 position are crucial for enhancing their inhibitory potential.[2][3]
Table 1: Antitumor Activity of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | 4-Substituent | Cell Line | GI50 (µM) |
| 5a | 4-(4-methylpiperazin-1-yl)anilino | MCF-7 (Breast) | 7.9 |
| A-549 (Lung) | 10.2 | ||
| 5b | 4-(4-ethylpiperazin-1-yl)anilino | MCF-7 (Breast) | 6.3 |
| A-549 (Lung) | 8.7 | ||
| 6b | 4-(4-fluorobenzylamino) | MCF-7 (Breast) | 5.6 |
| A-549 (Lung) | 7.1 | ||
| 6e | 4-(4-chlorobenzylamino) | MCF-7 (Breast) | 8.9 |
| A-549 (Lung) | 11.5 | ||
| 9e | 4-(4-(4-chlorophenyl)piperazin-1-yl) | MCF-7 (Breast) | 9.2 |
| A-549 (Lung) | 12.8 | ||
| 9f | 4-(4-(4-methoxyphenyl)piperazin-1-yl) | MCF-7 (Breast) | 10.5 |
| A-549 (Lung) | 14.3 |
Data sourced from a study on antitumor and EGFR tyrosine kinase inhibitory activity.[2][3]
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound | Target Kinase | IC50 (µM) | % Inhibition |
| 6b | EGFR-TK | - | 91% |
| 5a | EGFR-TK | - | 72% |
| 5b | EGFR-TK | - | 85% |
| 6e | EGFR-TK | - | 68% |
| 9e | EGFR-TK | - | 55% |
| 9f | EGFR-TK | - | 41% |
| 2d | CDK2 | 0.45 | - |
| 2e | CDK2 | 0.52 | - |
| Roscovitine (Ref.) | CDK2 | 0.4 | - |
| 23c | RET | 0.023 | - |
| 23c | KDR | >1 | - |
EGFR-TK inhibition data from Abbas et al.[2][3] CDK2 inhibitory data from Kim et al.[1] RET and KDR inhibitory data from a study on pyrazolo[3,4-d]pyrimidines as RET inhibitors.[4]
The SAR studies reveal that introducing an anilino moiety at the C-4 position generally leads to better inhibitory activity compared to benzylamino groups.[1] Specifically, compounds with a 3-fluoroanilino group at C-4 have shown potent CDK2 inhibitory activity, comparable to the reference compound roscovitine.[1] For EGFR inhibition, derivatives with a 4-fluorobenzylamino substituent at the 4-position have demonstrated high activity.[2][3]
Experimental Protocols
In Vitro Antitumor Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against various human cancer cell lines, such as MCF-7 (breast), A-549 (lung), and HCT116 (colon), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated, and the GI50 (the concentration required to inhibit cell growth by 50%) was determined from dose-response curves.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, CDK2, RET) was determined using various enzymatic assays.
-
Assay Setup: The kinase reaction was typically performed in a buffer containing the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C or 37°C) for a set period.
-
Reaction Termination and Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified. This can be done using various methods, such as radioactivity-based assays (using [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration, and the IC50 value (the concentration required to inhibit kinase activity by 50%) was determined by fitting the data to a dose-response curve.[4]
Visualizing Structure-Activity Relationships and Cellular Pathways
General Workflow for SAR Studies of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines
References
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. | Sigma-Aldrich [merckmillipore.com]
- 4. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
For Immediate Implementation by Laboratory Personnel: This document provides essential safety and logistical information for the proper disposal of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Chemical Safety Profile
A thorough understanding of the hazard profile of this compound is the first step in its safe handling and disposal. The following table summarizes key safety data.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | раздражитель | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | раздражитель | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | раздражитель | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P405: Store locked up. |
Standard Disposal Protocol for this compound
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] High-temperature incineration is the preferred method for such compounds.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
The container must be compatible with the chemical.
-
The label should include the chemical name and appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
-
-
Contaminated Materials:
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must be securely capped and clearly labeled with the chemical name and a "Hazardous Waste" label.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.[2]
-
Follow your institution's guidelines for the maximum allowable accumulation time.
Step 3: Waste Disposal Request
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
Step 4: Professional Disposal
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.
Experimental Protocol: Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure personnel safety.
Materials:
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
Detergent solution (e.g., Alconox, Decon90).[3]
-
70% Isopropyl alcohol or a freshly prepared 1:10 bleach solution.[3][4]
-
Deionized water.
-
Waste container for contaminated cleaning materials.
Procedure:
-
Initial Cleaning:
-
Disinfection:
-
Rinsing:
-
Thoroughly rinse the equipment with deionized water to remove any disinfectant residue.[3]
-
-
Drying:
-
Allow the equipment to air-dry completely before storage or reuse.
-
-
Waste Disposal:
-
Dispose of all contaminated cleaning materials (e.g., wipes, paper towels) in the designated solid hazardous waste container.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cmich.edu [cmich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
